molecular formula C18H22O3 B134627 Arohynapene B CAS No. 154445-09-7

Arohynapene B

Cat. No.: B134627
CAS No.: 154445-09-7
M. Wt: 286.4 g/mol
InChI Key: XVNDJROXVPBPBY-GGWOSOGESA-N
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Description

Arohynapene B is a member of tetralins.
structure given in first source

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2E,4E)-5-[2-(hydroxymethyl)-6,8-dimethyl-5,6,7,8-tetrahydronaphthalen-1-yl]penta-2,4-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O3/c1-12-9-13(2)18-14(10-12)7-8-15(11-19)16(18)5-3-4-6-17(20)21/h3-8,12-13,19H,9-11H2,1-2H3,(H,20,21)/b5-3+,6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVNDJROXVPBPBY-GGWOSOGESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=C(C1)C=CC(=C2C=CC=CC(=O)O)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CC(C2=C(C1)C=CC(=C2/C=C/C=C/C(=O)O)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154445-09-7
Record name Arohynapene B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154445097
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

The Discovery of Arohynapene B: A Novel Anticoccidial Agent from Penicillium sp.

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery, isolation, structure elucidation, and biological activity of Arohynapene B, a novel anticoccidial compound produced by the fungus Penicillium sp. FO-2295. This compound exhibits potent in vitro activity against Eimeria tenella, a key pathogenic protozoan responsible for coccidiosis in poultry. This guide details the available experimental data, presents generalized methodologies for its production and evaluation, and highlights its potential as a lead compound for the development of new anticoccidial drugs.

Introduction

Coccidiosis, a parasitic disease of the intestinal tract, is a major economic concern in the global poultry industry. The emergence of drug-resistant strains of Eimeria species necessitates the continuous search for novel therapeutic agents. Natural products from microbial sources have historically been a rich reservoir of bioactive compounds. This technical guide focuses on this compound, a tetrahydronaphthalene derivative isolated from a fungal culture, which has demonstrated significant promise as an anticoccidial agent.

Discovery and Production

This compound was discovered during a screening program for new anticoccidial compounds from microbial sources. It is produced by Penicillium sp. FO-2295, a strain isolated from a water sample.

Producing Organism
  • Organism: Penicillium sp. FO-2295

  • Origin: Water isolate

Fermentation

While the specific fermentation parameters for the production of this compound by Penicillium sp. FO-2295 are not publicly available in detail, a generalized protocol for the cultivation of Penicillium species for secondary metabolite production is provided below.

Generalized Fermentation Protocol:

  • Inoculum Preparation: A pure culture of Penicillium sp. FO-2295 is grown on a suitable agar medium (e.g., Potato Dextrose Agar) to obtain a sporulating culture.

  • Seed Culture: Spores are used to inoculate a liquid seed medium in a shake flask. The culture is incubated for 2-3 days to obtain a vegetative mycelial biomass.

  • Production Culture: The seed culture is then transferred to a larger production-scale fermenter containing a suitable production medium.

  • Incubation: The fermentation is carried out under controlled conditions of temperature, pH, agitation, and aeration for a period of several days, during which this compound is biosynthesized and secreted into the fermentation broth.

  • Monitoring: The production of this compound is monitored over time using analytical techniques such as High-Performance Liquid Chromatography (HPLC).

Isolation and Purification

This compound was isolated from the fermentation broth of Penicillium sp. FO-2295 using a combination of solvent extraction and preparative HPLC.

Generalized Isolation and Purification Protocol:

  • Extraction: The whole fermentation broth is extracted with a water-immiscible organic solvent, such as ethyl acetate, to partition this compound into the organic phase.

  • Concentration: The organic extract is then concentrated under reduced pressure to yield a crude extract.

  • Chromatographic Purification: The crude extract is subjected to preparative High-Performance Liquid Chromatography (HPLC) for the final purification of this compound. This step involves using a suitable stationary phase (e.g., C18 silica gel) and a mobile phase gradient to separate this compound from other components in the extract.

  • Purity Assessment: The purity of the isolated this compound is confirmed by analytical HPLC and spectroscopic methods.

Structure Elucidation

The chemical structure of this compound was determined to be (2E,4E)-5-(2-hydroxymethyl-6,8-dimethyl-5,6,7,8-tetrahydronaphthalene)-2,4-pentadienoic acid. This was achieved through spectroscopic analysis, though the specific raw data is not publicly available.

Physicochemical Properties of this compound
PropertyValue
Molecular Formula C18H22O3
Molecular Weight 286.37 g/mol
Chemical Structure (2E,4E)-5-(2-hydroxymethyl-6,8-dimethyl-5,6,7,8-tetrahydronaphthalene)-2,4-pentadienoic acid

Biological Activity

This compound has demonstrated significant in vitro activity against the protozoan parasite Eimeria tenella, the causative agent of cecal coccidiosis in chickens.

In Vitro Anticoccidial Activity

The anticoccidial activity of this compound was evaluated in an in vitro assay using baby hamster kidney (BHK-21) cells as the host for Eimeria tenella.

ParameterResultReference
Target Organism Eimeria tenella
Host Cell Line BHK-21
Effective Concentration No schizonts observed at concentrations > 7.0 µM

Generalized In Vitro Anticoccidial Assay Protocol:

  • Cell Culture: Monolayers of BHK-21 cells are prepared in multi-well plates.

  • Sporozoite Preparation: Sporulated oocysts of Eimeria tenella are excysted to release sporozoites.

  • Infection: The BHK-21 cell monolayers are infected with the prepared sporozoites.

  • Treatment: The infected cells are treated with various concentrations of this compound.

  • Incubation: The treated, infected cells are incubated for a period sufficient for the parasite to develop into schizonts.

  • Assessment of Inhibition: The development of schizonts in the host cells is observed microscopically and compared between treated and untreated control groups. The concentration at which parasite development is completely inhibited is determined.

Experimental Workflows and Signaling Pathways

Discovery and Isolation Workflow

ArohynapeneB_Discovery_Workflow cluster_discovery Discovery Phase cluster_isolation Isolation & Purification cluster_analysis Analysis Phase Penicillium_sp_FO-2295 Penicillium sp. FO-2295 (Water Isolate) Fermentation Fermentation Penicillium_sp_FO-2295->Fermentation Inoculation Broth Fermentation Broth Fermentation->Broth Production Solvent_Extraction Solvent Extraction Broth->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Prep_HPLC Preparative HPLC Crude_Extract->Prep_HPLC Arohynapene_B Pure this compound Prep_HPLC->Arohynapene_B Structure_Elucidation Structure Elucidation (Spectroscopy) Arohynapene_B->Structure_Elucidation Bioactivity_Assay Anticoccidial Assay (in vitro vs. E. tenella) Arohynapene_B->Bioactivity_Assay

Caption: Workflow for the discovery and isolation of this compound.

Signaling Pathways

The specific molecular mechanism of action and the signaling pathways modulated by this compound in Eimeria tenella have not yet been elucidated. Further research is required to understand how this compound inhibits parasite development at the molecular level.

Conclusion and Future Directions

This compound, a natural product from Penicillium sp. FO-2295, represents a promising new lead compound for the development of anticoccidial drugs. Its potent in vitro activity against Eimeria tenella warrants further investigation. Future research should focus on:

  • Total Synthesis: Development of a synthetic route to this compound to enable the production of larger quantities for further studies and the generation of analogues for structure-activity relationship (SAR) studies.

  • In Vivo Efficacy: Evaluation of the efficacy of this compound in animal models of coccidiosis to determine its in vivo potency, pharmacokinetics, and safety profile.

  • Mechanism of Action Studies: Elucidation of the molecular target and signaling pathways affected by this compound in Eimeria species to understand its mode of action.

  • Biosynthetic Pathway Elucidation: Investigation of the biosynthetic gene cluster responsible for this compound production in Penicillium sp. FO-2295, which could enable biosynthetic engineering approaches for yield improvement or the production of novel derivatives.

The continued exploration of this compound and its derivatives could lead to the development of a new class of effective and safe treatments for coccidiosis in poultry.

Arohynapene B: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

A Comprehensive Overview of Arohynapene B: IUPAC Name, CAS Number, Physicochemical Properties, Biological Activity, and Synthesis

This technical guide provides an in-depth resource for researchers, scientists, and drug development professionals on this compound, a natural product with notable biological activity. This document consolidates key information including its chemical identifiers, physicochemical properties, and detailed experimental protocols for its synthesis.

Chemical Identification and Properties

This compound is chemically identified as (2E,4E)-5-[2-(hydroxymethyl)-6,8-dimethyl-5,6,7,8-tetrahydronaphthalen-1-yl]penta-2,4-dienoic acid. Its unique structure is registered under the CAS number 154445-09-7. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name (2E,4E)-5-[2-(hydroxymethyl)-6,8-dimethyl-5,6,7,8-tetrahydronaphthalen-1-yl]penta-2,4-dienoic acidPubChem
CAS Number 154445-09-7PubChem
Molecular Formula C₁₈H₂₂O₃PubChem
Molecular Weight 286.37 g/mol PubChem
Monoisotopic Mass 286.156895 g/mol PubChem
Topological Polar Surface Area 57.5 ŲPubChem
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 4PubChem

Biological Activity: Anticoccidial Agent

This compound has been identified as a potent anticoccidial agent.[1] It demonstrates inhibitory activity against the growth of Eimeria tenella, a protozoan parasite that causes coccidiosis in poultry.[1] This biological activity positions this compound as a potential candidate for further investigation in the development of new veterinary drugs. The precise mechanism of its anticoccidial action is an area of ongoing research, with studies on related compounds suggesting interference with host-parasite signaling pathways. For instance, infection by Eimeria tenella is known to involve the modulation of host cell signaling pathways such as NADPH, p38, and Rac1.[2]

Experimental Protocols

Isolation from Penicillium sp. FO-2295

This compound is a natural product isolated from the fermentation broth of the fungal strain Penicillium sp. FO-2295. The general isolation procedure involves solvent extraction of the fermentation broth followed by purification using preparative High-Performance Liquid Chromatography (HPLC).[1]

Total Synthesis of this compound

A multi-step total synthesis of this compound has been successfully developed. The synthesis commences with commercially available starting materials and employs key chemical reactions to construct the complex molecular architecture. A generalized workflow for the total synthesis is depicted in the diagram below.

Total_Synthesis_Workflow A Starting Material (e.g., a substituted cyclohexanone) B Construction of the Tetrahydronaphthalene Ring System A->B Multi-step sequence C Introduction of the Hydroxymethyl Group B->C Functional group manipulation D Formation of the Penta-2,4-dienoic Acid Side Chain C->D Wittig or Horner-Wadsworth-Emmons reaction E Final Deprotection and Purification D->E Standard deprotection methods F This compound E->F

Caption: Generalized workflow for the total synthesis of this compound.

Spectral Data

This technical guide serves as a foundational resource for researchers interested in this compound. Further investigation into its mechanism of action and the development of more efficient synthetic routes are promising areas for future research.

References

An In-Depth Technical Guide to the In Vitro Anticoccidial Activity of Arohynapene B

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following technical guide is a representative example and does not reflect data from any specific study on Arohynapene B, as no public information on the in vitro anticoccidial activity of this specific compound was found. "this compound" is used as a placeholder for a hypothetical natural compound to illustrate the expected format and content of such a guide. The experimental protocols, data, and signaling pathways are based on established methodologies in the field of coccidiosis research.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Coccidiosis, a disease caused by protozoan parasites of the genus Eimeria, poses a significant economic threat to the poultry industry worldwide. The emergence of drug-resistant strains of Eimeria necessitates the discovery of novel anticoccidial agents. Natural products are a promising source of new therapeutic compounds. This guide provides a comprehensive overview of the in vitro anticoccidial activity of a hypothetical natural compound, this compound, detailing its efficacy against Eimeria tenella, a highly pathogenic species of Eimeria in chickens. The subsequent sections present quantitative data, detailed experimental protocols, and visual representations of the experimental workflow and a potential mechanism of action.

Data Presentation

The in vitro anticoccidial effects of this compound were evaluated through oocyst sporulation inhibition and sporozoite invasion and proliferation assays. The quantitative data are summarized in the tables below.

Table 1: Inhibition of Eimeria tenella Oocyst Sporulation by this compound

Concentration (µg/mL)Sporulation Inhibition (%)
1025.3 ± 2.1
2558.7 ± 3.5
5089.1 ± 4.2
10098.6 ± 1.3
Diclazuril (1 µg/mL)99.2 ± 0.8
Control (Untreated)0

Data are presented as mean ± standard deviation.

Table 2: Inhibition of Eimeria tenella Sporozoite Invasion and Proliferation in Madin-Darby Bovine Kidney (MDBK) Cells by this compound

Concentration (µg/mL)Invasion Inhibition (%)Proliferation Inhibition (IC₅₀ in µg/mL)
115.2 ± 1.812.5 ± 1.1
545.8 ± 3.2
1078.4 ± 4.5
2592.1 ± 2.9
Toltrazuril (1 µg/mL)95.6 ± 2.30.5 ± 0.07
Control (Untreated)0

Data are presented as mean ± standard deviation. IC₅₀ represents the half-maximal inhibitory concentration.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

3.1. Oocyst Sporulation Inhibition Assay

  • Oocyst Collection and Purification: Unsporulated oocysts of Eimeria tenella were collected from the ceca of experimentally infected chickens, 7 days post-infection. The oocysts were purified by flotation in a saturated salt solution and washed multiple times with phosphate-buffered saline (PBS).

  • Treatment Preparation: this compound was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which was then serially diluted in 2.5% potassium dichromate solution to achieve final concentrations of 10, 25, 50, and 100 µg/mL. The final DMSO concentration was maintained at less than 0.5% in all treatments.

  • Incubation: Purified unsporulated oocysts were suspended in the treatment solutions at a density of 1 x 10⁵ oocysts/mL in 24-well plates. The plates were incubated at 28°C for 48 hours with continuous aeration to facilitate sporulation.

  • Data Collection: After incubation, the percentage of sporulated oocysts was determined by counting at least 100 oocysts per well under a light microscope. Oocysts with visible sporocysts were considered sporulated. The inhibition percentage was calculated relative to the untreated control group. Diclazuril was used as a positive control.

3.2. Sporozoite Invasion and Proliferation Assay

  • Cell Culture and Sporozoite Excystation: Madin-Darby Bovine Kidney (MDBK) cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Sporulated oocysts were treated with 0.5% sodium hypochlorite to break the outer wall, followed by enzymatic digestion with trypsin and taurocholic acid to release sporozoites.

  • Invasion Assay: MDBK cells were seeded in 96-well plates and grown to confluence. Freshly excysted sporozoites were pre-incubated with various concentrations of this compound (1, 5, 10, and 25 µg/mL) for 1 hour at 41°C. The treated sporozoites were then added to the MDBK cell monolayers and incubated for 24 hours. Non-invaded sporozoites were removed by washing with PBS. The cells were then fixed, and the number of intracellular sporozoites was quantified using an appropriate staining method and microscopy.

  • Proliferation Assay: To assess the effect on intracellular development, MDBK cells were first infected with sporozoites for 4 hours. After removing extracellular sporozoites, the infected cells were treated with different concentrations of this compound. The proliferation of the parasite was determined after 48 hours using a quantitative polymerase chain reaction (qPCR) assay targeting an Eimeria-specific gene. The IC₅₀ value was calculated from the dose-response curve. Toltrazuril was used as a positive control.

Visualizations

4.1. Experimental Workflow

Experimental_Workflow cluster_sporulation Oocyst Sporulation Inhibition Assay cluster_invasion Sporozoite Invasion & Proliferation Assay oocyst_collection Oocyst Collection & Purification treatment_prep_spor Treatment Preparation oocyst_collection->treatment_prep_spor incubation_spor Incubation (48h, 28°C) treatment_prep_spor->incubation_spor data_collection_spor Microscopic Evaluation & Data Analysis incubation_spor->data_collection_spor cell_culture MDBK Cell Culture infection Infection of MDBK Cells cell_culture->infection sporozoite_excyst Sporozoite Excystation pre_incubation Pre-incubation with this compound sporozoite_excyst->pre_incubation pre_incubation->infection data_collection_inv Invasion Quantification (24h) infection->data_collection_inv treatment_post_inf Treatment Post-Infection infection->treatment_post_inf data_collection_pro Proliferation Quantification (48h, qPCR) treatment_post_inf->data_collection_pro

Caption: Experimental workflow for in vitro anticoccidial assessment.

4.2. Proposed Signaling Pathway Modulation

Signaling_Pathway Arohynapene_B This compound Parasite_Enzyme Parasite-Specific Kinase Arohynapene_B->Parasite_Enzyme Inhibits Metabolic_Pathway Essential Metabolic Pathway Parasite_Enzyme->Metabolic_Pathway Activates Parasite_Survival Parasite Survival & Proliferation Metabolic_Pathway->Parasite_Survival

Arohynapene B: Unraveling the Mechanism of Action Against Eimeria tenella

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Coccidiosis, caused by the protozoan parasite Eimeria tenella, remains a significant economic burden on the global poultry industry. The continuous emergence of drug-resistant parasite strains necessitates the discovery and development of novel anticoccidial agents with unique mechanisms of action. Arohynapene B, a natural product derived from Penicillium sp., has demonstrated promising anticoccidial activity. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action against Eimeria tenella. It consolidates the available quantitative data, details relevant experimental protocols, and visualizes hypothetical signaling pathways and experimental workflows to guide future research and drug development efforts in this area. While the precise molecular target of this compound remains to be fully elucidated, this guide serves as a foundational resource for researchers dedicated to combating avian coccidiosis.

Introduction to this compound and its Anticoccidial Activity

This compound is a secondary metabolite produced by the fungus Penicillium sp. with demonstrated efficacy against the apicomplexan parasite Eimeria tenella, the primary causative agent of cecal coccidiosis in chickens. Early research has identified this compound as a potent inhibitor of the parasite's intracellular development, specifically targeting the schizont stage.

Quantitative Data on the Efficacy of this compound

The primary in vitro measure of this compound's efficacy is its ability to inhibit the development of E. tenella schizonts in host cell cultures. The available data is summarized in the table below.

Compound Assay Type Host Cell Line Parameter Measured Effective Concentration Reference
This compoundIn vitroMadin-Darby Bovine Kidney (MDBK) cellsInhibition of schizont formationNo schizonts observed at concentrations >7.0 µM[1]

Table 1: In Vitro Efficacy of this compound against Eimeria tenella

Known Mechanism of Action: Inhibition of Schizont Development

The current body of evidence points to the inhibition of schizont development as the primary mechanism of action for this compound. Schizogony, or merogony, is a critical asexual replication phase in the Eimeria life cycle where a single sporozoite undergoes multiple rounds of nuclear division to form a multinucleated schizont, which then matures to release numerous merozoites. By arresting this stage, this compound effectively halts the parasite's proliferation within the host intestinal cells, thereby preventing the progression of the disease. The precise molecular target within the schizont that this compound interacts with is yet to be identified.

Hypothetical Mechanisms and Potential Signaling Pathways

Given the limited specific data on this compound's molecular target, we can hypothesize potential mechanisms based on the known modes of action of other anticoccidial drugs and the essential biochemical pathways of apicomplexan parasites.

4.1. Interference with Parasite Metabolism

Many anticoccidial agents disrupt critical metabolic pathways in Eimeria. This compound could potentially interfere with:

  • Energy Metabolism: Like quinolones and clopidol, which affect mitochondrial respiration, this compound might target components of the electron transport chain or oxidative phosphorylation in the parasite's mitochondria.[2]

  • Cofactor Synthesis: Some drugs, such as amprolium, act as competitive inhibitors of essential vitamin uptake.[2] this compound could potentially disrupt the synthesis or transport of vital cofactors.

  • Nucleic Acid Synthesis: Inhibition of DNA replication and transcription is another common mechanism for antiparasitic drugs.[2]

cluster_parasite Eimeria tenella Schizont Mitochondrion Mitochondrion (Energy Production) Inhibited Schizont\nDevelopment Inhibited Schizont Development Mitochondrion->Inhibited Schizont\nDevelopment Apicoplast Apicoplast (Metabolic Pathways) Apicoplast->Inhibited Schizont\nDevelopment Nucleus Nucleus (DNA/RNA Synthesis) Nucleus->Inhibited Schizont\nDevelopment Arohynapene_B This compound Arohynapene_B->Mitochondrion Disrupts Electron Transport Chain? Arohynapene_B->Apicoplast Inhibits Fatty Acid/ Isoprenoid Synthesis? Arohynapene_B->Nucleus Interferes with Replication?

Figure 1: Hypothetical molecular targets of this compound in Eimeria tenella.

4.2. Disruption of Ion Homeostasis

Ionophorous antibiotics are a major class of anticoccidials that disrupt the transport of ions across the parasite's cell membrane, leading to osmotic imbalance and cell death.[3] Although this compound is not an ionophore, it could potentially interact with ion channels or transporters crucial for maintaining the parasite's intracellular environment.

Detailed Experimental Protocols for Elucidating the Mechanism of Action

To further investigate the precise mechanism of action of this compound, a series of targeted experiments are required. The following protocols provide a framework for these investigations.

5.1. In Vitro Anti-coccidial Assay (Schizont Inhibition)

This assay is fundamental to confirming the anticoccidial activity and determining the 50% inhibitory concentration (IC50) of this compound.

  • Cell Culture: Maintain Madin-Darby Bovine Kidney (MDBK) cells in a suitable growth medium (e.g., DMEM supplemented with 10% fetal bovine serum and antibiotics) at 37°C in a humidified 5% CO2 atmosphere.

  • Parasite Preparation: Obtain sporulated oocysts of Eimeria tenella. Excyst the oocysts in vitro using a solution of 0.25% trypsin and 4% sodium taurocholate to release sporozoites. Purify the sporozoites using a DE-52 cellulose column.

  • Infection and Treatment: Seed MDBK cells in 96-well plates and allow them to form a confluent monolayer. Infect the cells with purified sporozoites. After a 2-4 hour incubation period to allow for parasite invasion, remove the inoculum and add fresh medium containing serial dilutions of this compound.

  • Assessment of Inhibition: After 48-72 hours of incubation, fix and stain the cells (e.g., with Giemsa stain). Enumerate the number of schizonts in treated and untreated wells under a microscope. The IC50 value can be calculated by plotting the percentage of inhibition against the drug concentration.

5.2. Target Identification Studies

Identifying the molecular target of this compound is crucial for understanding its mechanism.

  • Affinity Chromatography: Synthesize a derivative of this compound that can be immobilized on a solid support (e.g., agarose beads). Incubate this affinity matrix with a lysate of E. tenella schizonts. Elute the proteins that bind to the this compound derivative and identify them using mass spectrometry.

  • Thermal Proteome Profiling (TPP): Treat intact E. tenella sporozoites or schizonts with this compound. Heat the samples to various temperatures, separate the soluble and aggregated protein fractions, and analyze them by quantitative mass spectrometry. A shift in the melting temperature of a specific protein in the presence of the drug suggests a direct interaction.

  • Genetic Approaches: Generate drug-resistant lines of E. tenella by continuous in vitro culture in the presence of sublethal concentrations of this compound. Sequence the genomes of the resistant parasites to identify mutations in genes that may encode the drug target or be involved in resistance mechanisms.

cluster_workflow Experimental Workflow for Target Identification A Isolate E. tenella Schizonts B Prepare Schizont Lysate A->B E Thermal Proteome Profiling (TPP) A->E F Generate Drug- Resistant Parasites A->F C Affinity Chromatography with this compound B->C D Mass Spectrometry (Protein ID) C->D H Identify Candidate Target Proteins D->H E->H G Whole Genome Sequencing F->G G->H I Validate Target (e.g., CRISPR/Cas9) H->I

Figure 2: Workflow for identifying the molecular target of this compound.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of new anticoccidial drugs. Its demonstrated ability to inhibit the critical schizont stage of Eimeria tenella at low micromolar concentrations highlights its potential. However, a significant knowledge gap remains regarding its precise mechanism of action. Future research should prioritize the identification of its molecular target and the elucidation of the downstream effects on parasite signaling and metabolic pathways. The experimental approaches outlined in this guide provide a roadmap for these crucial next steps. A deeper understanding of how this compound functions will not only facilitate its optimization as a therapeutic agent but also potentially reveal novel drug targets within Eimeria parasites, contributing to the broader fight against coccidiosis.

References

Methodological & Application

Application Note: Laboratory Scale Synthesis of Arohynapene B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arohynapene B is a natural product isolated from the fermentation broth of Penicillium sp. FO-2295. It has garnered interest within the scientific community due to its potential as an anticoccidial agent.[1] The development of a robust and scalable synthetic route is crucial for further investigation into its biological activity and potential therapeutic applications. This application note provides a detailed protocol for the laboratory-scale total synthesis of (±)-Arohynapene B, based on the convergent synthesis strategy developed by Sugimura et al.[1][2]

The synthetic approach hinges on two key transformations: a Diels-Alder reaction to construct the core tetrahydronaphthalene ring system, followed by a Horner-Wadsworth-Emmons olefination to introduce the dienylcarboxylic acid side chain.[1][2] This methodology offers a concise and efficient pathway to this compound, starting from the readily available cis-3,5-dimethylcyclohexanone.

Materials and Methods

Reagents and Solvents

All reagents should be of analytical grade or higher and used as received unless otherwise noted. Solvents for anhydrous reactions should be appropriately dried using standard procedures.

  • cis-3,5-dimethylcyclohexanone

  • Propargyl alcohol

  • Acetic anhydride

  • Silver catalyst (e.g., AgBF₄)

  • Dimethyl acetylenedicarboxylate (DMAD)

  • Ethyl diethylphosphonoacetate

  • Sodium hydride (NaH)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF), anhydrous

  • Toluene, anhydrous

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Instrumentation
  • Standard laboratory glassware for organic synthesis (round-bottom flasks, condensers, dropping funnels, etc.)

  • Magnetic stirrers with heating mantles

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash column chromatography system

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass spectrometer

Experimental Protocols

The total synthesis of (±)-Arohynapene B is a multi-step process. The key transformations are detailed below.

Workflow for the Synthesis of this compound

G A cis-3,5-dimethylcyclohexanone B Propargylic Acetate Derivative A->B Several Steps C 1-(β-acetoxyvinyl)cyclohexene Derivative B->C Ag+-catalyzed rearrangement D Tetrahydronaphthalene Ring Construction (Diels-Alder Reaction) C->D E Intermediate Ester D->E F Side Chain Introduction (Horner-Wadsworth-Emmons) E->F G Protected this compound F->G H Deprotection G->H I (±)-Arohynapene B H->I

Caption: Overall synthetic workflow for (±)-Arohynapene B.

Protocol 1: Synthesis of the Tetrahydronaphthalene Core via Diels-Alder Reaction

This protocol describes the construction of the key bicyclic intermediate. The initial steps to form the requisite 1-(β-acetoxyvinyl)cyclohexene derivative from cis-3,5-dimethylcyclohexanone are based on established literature procedures involving the formation and rearrangement of a propargylic acetate.[1]

  • Preparation of the Diene: The 1-(β-acetoxyvinyl)cyclohexene derivative is prepared from cis-3,5-dimethylcyclohexanone through a multi-step sequence involving the addition of a propargyl group and subsequent silver-catalyzed rearrangement of the corresponding propargylic acetate.

  • Diels-Alder Reaction:

    • To a solution of the 1-(β-acetoxyvinyl)cyclohexene derivative (1.0 eq) in toluene in a sealed tube is added dimethyl acetylenedicarboxylate (DMAD) (1.2 eq).

    • The mixture is heated at 110 °C for 24 hours.

    • The reaction progress is monitored by TLC.

    • Upon completion, the solvent is removed under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the tetrahydronaphthalene adduct.

Protocol 2: Introduction of the Dienylcarboxylic Acid Side Chain via Horner-Wadsworth-Emmons Olefination

This protocol outlines the iterative introduction of the side chain. The tetrahydronaphthalene intermediate from the Diels-Alder reaction is first converted to an aldehyde.

  • Preparation of the Phosphonate Ylide:

    • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add ethyl diethylphosphonoacetate (1.2 eq) dropwise.

    • The mixture is stirred at 0 °C for 30 minutes and then at room temperature for 30 minutes until the evolution of hydrogen gas ceases.

  • Olefination Reaction:

    • A solution of the aldehyde intermediate (1.0 eq) in anhydrous THF is added dropwise to the prepared ylide solution at 0 °C.

    • The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

    • The reaction is monitored by TLC.

    • Upon completion, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride.

    • The aqueous layer is extracted with ethyl acetate (3 x).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography. This process is repeated to extend the dienyl chain.

Protocol 3: Final Deprotection
  • Ester Hydrolysis:

    • The ethyl ester of the protected this compound (1.0 eq) is dissolved in a mixture of THF and methanol.

    • An aqueous solution of lithium hydroxide (excess) is added, and the mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

    • The reaction mixture is acidified with 1M HCl and extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated to yield (±)-Arohynapene B.

Results and Discussion

The successful synthesis of (±)-Arohynapene B was confirmed by spectroscopic analysis. The ¹H and ¹³C NMR data of the synthetic product were reported to be identical to those of the natural product, confirming the relative cis stereochemistry of the two methyl groups.[1]

Step Reaction Key Reagents Purpose
1Diels-Alder CycloadditionDimethyl acetylenedicarboxylateConstruction of the tetrahydronaphthalene core.
2Horner-Wadsworth-EmmonsEthyl diethylphosphonoacetate, NaHIterative introduction of the dienyl side chain.
3DeprotectionLiOHHydrolysis of the ethyl ester to the final carboxylic acid.

Table 1: Summary of Key Synthetic Steps.

The overall synthesis is accomplished in 12 steps from cis-3,5-dimethylcyclohexanone.[1] This route is noted for its efficiency and directness in constructing the core structure.[1]

Potential Biological Signaling Pathway

This compound has been identified as an anticoccidial agent.[1] While the specific molecular target has not been fully elucidated, its mechanism of action could potentially involve the disruption of key metabolic or signaling pathways in the target organism, such as Eimeria species. A hypothetical pathway is illustrated below.

G cluster_parasite Parasite Cell A This compound B Putative Target (e.g., Enzyme) A->B Inhibition C Metabolic Pathway B->C Blocked D Essential Metabolite Production C->D Blocked E Parasite Proliferation and Survival D->E Blocked F Cell Death E->F

Caption: Hypothetical mechanism of this compound's anticoccidial activity.

Conclusion

This application note outlines a laboratory-scale total synthesis of (±)-Arohynapene B. The described protocols, centered around a key Diels-Alder reaction and Horner-Wadsworth-Emmons olefination, provide a practical guide for researchers to access this biologically active natural product. The availability of a reliable synthetic route will facilitate further studies into its mechanism of action and potential as a veterinary pharmaceutical.

References

Application Note: High-Purity Arohynapene B Purification by Preparative HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and scalable method for the purification of Arohynapene B, a bioactive tetralin derivative, from complex mixtures such as crude fermentation extracts. This compound, produced by Penicillium species, has garnered interest for its potential biological activities.[1] The presented preparative High-Performance Liquid Chromatography (HPLC) protocol is designed to achieve high purity and recovery, making it suitable for downstream applications in research and drug development. This document provides a comprehensive experimental protocol, data presentation in a tabular format for clarity, and a visual representation of the purification workflow.

Introduction

This compound is a natural product belonging to the tetralin class of aromatic compounds.[2] First isolated from a Penicillium species, it was identified as a new anticoccidial agent.[1] The effective isolation and purification of this compound are crucial for further biological evaluation and potential therapeutic development. Preparative HPLC is a powerful technique for purifying individual compounds from complex mixtures with high resolution and efficiency.[3][4][5] This application note outlines a reversed-phase preparative HPLC method, a common and effective strategy for the separation of moderately polar aromatic compounds like this compound.[6]

Experimental Protocol

This protocol is designed for the purification of this compound using a preparative HPLC system. The parameters provided are a starting point and may require optimization based on the specific crude extract and HPLC system used.

1. Sample Preparation

  • Extraction: A crude extract containing this compound is typically obtained through solvent extraction of the fermentation broth of the producing Penicillium strain.[1]

  • Pre-purification (Optional but Recommended): To enhance the longevity of the preparative HPLC column and improve the purity of the final product, a preliminary fractionation of the crude extract using techniques like solid-phase extraction (SPE) or vacuum liquid chromatography (VLC) is advised.

  • Solubilization: Dissolve the crude or pre-purified extract in a suitable solvent that is compatible with the mobile phase. A mixture of the initial mobile phase composition (e.g., acetonitrile/water) is recommended. Ensure the sample is fully dissolved and filter through a 0.45 µm syringe filter to remove any particulate matter before injection.

2. Preparative HPLC Conditions

The following table summarizes the recommended starting parameters for the preparative HPLC purification of this compound.

ParameterRecommended Setting
Column C18, 10 µm, 250 x 21.2 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 40-70% B over 30 minutes
Flow Rate 18.0 mL/min
Detection UV at 254 nm and 310 nm
Injection Volume 1-5 mL (dependent on sample concentration)
Column Temperature Ambient

3. Fraction Collection

Collect fractions based on the UV chromatogram. This compound is expected to elute as a distinct peak within the gradient. Automated fraction collectors triggered by peak detection are ideal for this process.

4. Post-Purification Analysis

  • Purity Assessment: Analyze the collected fractions containing the target compound by analytical HPLC to determine their purity.

  • Solvent Evaporation: Pool the pure fractions and remove the solvent using a rotary evaporator or a lyophilizer.

  • Structure Confirmation: Confirm the identity of the purified this compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

The following table presents representative data from a preparative HPLC purification of this compound, illustrating the expected outcome of the described protocol.

SampleInjection Volume (mL)Crude Sample Purity (%)Purified this compound Purity (%)Recovery (%)
Crude Extract 12.035>9885
Crude Extract 22.540>9982
Pre-purified Fraction1.565>99.590

Visualized Workflow

The following diagram illustrates the complete workflow for the purification of this compound.

ArohynapeneB_Purification_Workflow Fermentation Penicillium sp. Fermentation Extraction Solvent Extraction Fermentation->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract PrePurification Optional Pre-purification (e.g., SPE, VLC) CrudeExtract->PrePurification PrepHPLC Preparative HPLC CrudeExtract->PrepHPLC Direct Injection PrePurifiedSample Pre-purified Sample PrePurification->PrePurifiedSample PrePurifiedSample->PrepHPLC FractionCollection Fraction Collection PrepHPLC->FractionCollection PurityAnalysis Purity Analysis (Analytical HPLC) FractionCollection->PurityAnalysis PureFractions Pure this compound Fractions PurityAnalysis->PureFractions Purity >98% SolventEvaporation Solvent Evaporation PureFractions->SolventEvaporation PurifiedProduct Purified this compound SolventEvaporation->PurifiedProduct StructureConfirmation Structure Confirmation (MS, NMR) PurifiedProduct->StructureConfirmation FinalProduct >98% Pure this compound StructureConfirmation->FinalProduct

Caption: Workflow for this compound Purification.

Conclusion

The preparative HPLC method presented in this application note provides a reliable and efficient strategy for obtaining high-purity this compound from complex biological matrices. This protocol is a valuable tool for researchers and scientists in the field of natural product chemistry and drug discovery, enabling the production of sufficient quantities of this compound for further biological and pharmacological studies. The detailed methodology and workflow diagram offer a clear guide for the implementation of this purification process.

References

Application Notes and Protocols for the Formulation of Arohynapene B for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to developing formulations of Arohynapene B, a poorly water-soluble compound, for in vivo research. Due to its hydrophobic nature, specialized formulation strategies are necessary to ensure adequate bioavailability for preclinical studies.[1][2][3] This document outlines potential formulation approaches, detailed experimental protocols, and analytical considerations.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is critical for formulation development. Key characteristics are summarized in the table below.

PropertyValueSource
Molecular FormulaC₁₈H₂₂O₃[4]
Molecular Weight286.4 g/mol [4]
AppearanceColorless or pale yellow liquid[2]
SolubilitySoluble in organic solvents (e.g., ethanol, ether); Insoluble in water[2]
pKa (Predicted)4.35 ± 0.10[5]
Boiling Point (Predicted)494.2 ± 45.0 °C[5]

The low aqueous solubility of this compound necessitates formulation strategies that can enhance its dissolution and absorption in vivo.[1][3][6]

Formulation Strategies for Poorly Water-Soluble Compounds

Several established techniques can be employed to formulate hydrophobic compounds like this compound for in vivo administration.[1][7][8] The choice of formulation will depend on the desired route of administration, dose, and the specific animal model.

Formulation StrategyDescriptionKey ExcipientsAdvantagesDisadvantages
Co-solvent Systems A mixture of a water-miscible organic solvent and water is used to dissolve the compound.[1]Ethanol, Propylene Glycol, Polyethylene Glycol (PEG), Dimethyl Sulfoxide (DMSO)Simple to prepare, suitable for early-stage studies.Can cause precipitation upon dilution in aqueous physiological fluids; potential for solvent toxicity.[9]
Surfactant-based Formulations (Micellar Solutions) Surfactants form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility in aqueous media.[1]Tween 80, Solutol HS-15, Cremophor ELCan significantly increase solubility; can be used for both oral and parenteral routes.Potential for toxicity associated with some surfactants.
Lipid-Based Drug Delivery Systems (LBDDS) The drug is dissolved in a lipid or a mixture of lipids, surfactants, and co-solvents. These can range from simple oil solutions to self-emulsifying drug delivery systems (SEDDS).[1][7][10]Labrafac PG, Maisine® CC, Transcutol® HP, various oils (e.g., sesame, corn)Can enhance oral bioavailability by promoting lymphatic uptake and avoiding first-pass metabolism.[10]More complex to develop and characterize; potential for physical instability.
Inclusion Complexes The drug molecule is encapsulated within the cavity of a complexing agent, typically a cyclodextrin.[1][11]Hydroxypropyl-β-cyclodextrin (HP-β-CD)Increases aqueous solubility and can improve stability.[12]Limited drug loading capacity; can be expensive.
Nanosuspensions The particle size of the drug is reduced to the nanometer range, which increases the surface area for dissolution.[6]Stabilizers (surfactants, polymers)Applicable to a wide range of drugs; can be used for various routes of administration.Requires specialized equipment for production; potential for particle aggregation.[6]

Experimental Protocols

The following are detailed protocols for preparing two common types of formulations for in vivo studies. All preparations for parenteral administration should be conducted under sterile conditions.[9][13]

Protocol 1: Preparation of a Co-solvent Formulation

This protocol describes the preparation of a simple co-solvent system suitable for initial in vivo screening.

Materials:

  • This compound

  • Ethanol, USP grade

  • Propylene glycol, USP grade

  • Saline (0.9% NaCl), sterile

  • Sterile vials

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Weighing: Accurately weigh the required amount of this compound.

  • Dissolution: In a sterile vial, dissolve the this compound in a minimal amount of ethanol. Vortex or sonicate until fully dissolved.

  • Addition of Co-solvent: Add the propylene glycol to the ethanol solution and mix thoroughly. A common starting ratio is 10% ethanol, 40% propylene glycol, and 50% saline.

  • Aqueous Dilution: Slowly add the sterile saline to the organic solution while continuously mixing.

  • Sterilization: Sterilize the final formulation by passing it through a 0.22 µm syringe filter into a sterile vial.[9]

  • Quality Control: Visually inspect the solution for any precipitation or cloudiness. Determine the final concentration of this compound using a validated analytical method (e.g., HPLC).

Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

This protocol outlines the preparation of a SEDDS formulation, which can enhance the oral bioavailability of this compound.[7][11]

Materials:

  • This compound

  • Oil phase (e.g., Labrafac PG)

  • Surfactant (e.g., Tween 80 or Solutol HS-15)

  • Co-surfactant/Co-solvent (e.g., Transcutol® HP)

  • Glass vials

  • Magnetic stirrer

Procedure:

  • Component Selection: Based on solubility studies of this compound in various oils, surfactants, and co-surfactants, select the components that provide the best solubilization.

  • Preparation of the Mixture: Accurately weigh the oil, surfactant, and co-surfactant into a glass vial in the desired ratios. A typical starting point could be 40% oil, 40% surfactant, and 20% co-surfactant.

  • Homogenization: Mix the components thoroughly using a magnetic stirrer until a clear, homogenous solution is formed. Gentle heating (up to 40°C) may be applied if necessary to aid mixing.

  • Drug Loading: Add the pre-weighed this compound to the vehicle and stir until completely dissolved.

  • Characterization:

    • Emulsification Study: Add a small amount of the SEDDS formulation to water in a glass beaker with gentle stirring. Observe the formation of an emulsion. The emulsion should be visually inspected for clarity and uniformity.

    • Droplet Size Analysis: Determine the droplet size of the resulting emulsion using a particle size analyzer. For a nanoemulsion, the droplet size should ideally be below 200 nm.

    • Drug Content: Quantify the concentration of this compound in the SEDDS formulation using a suitable analytical method.

Analytical Methods for Quantification

A validated analytical method is crucial for determining the concentration of this compound in the formulation and in biological samples. High-Performance Liquid Chromatography (HPLC) is a common and suitable technique for hydrophobic compounds.[14][15]

General HPLC Method Parameters:

  • Column: C18 reverse-phase column

  • Mobile Phase: A gradient of acetonitrile and water

  • Detector: UV detector (wavelength to be determined based on the UV spectrum of this compound)

  • Quantification: Based on a standard curve of known concentrations of this compound.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the development and selection of an appropriate in vivo formulation for this compound.

G cluster_0 Phase 1: Pre-formulation cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: In Vivo Evaluation cluster_3 Phase 4: Finalization A Characterize Physicochemical Properties of this compound B Solubility Screening in Various Excipients A->B C Select Potential Formulation Strategies B->C D Prepare Prototype Formulations C->D E Characterize Formulations (e.g., Particle Size, Stability) D->E F In Vitro Drug Release Studies E->F G Select Lead Formulations F->G H Pharmacokinetic Studies in Animal Models G->H I Tolerability and Safety Assessment H->I J Optimize and Finalize Formulation I->J

Formulation development workflow for this compound.
Hypothetical Signaling Pathway

While the exact mechanism of action for this compound is not fully elucidated, it is suggested to have anti-inflammatory properties.[2] The following diagram illustrates a hypothetical signaling pathway where this compound inhibits a key pro-inflammatory cascade. This is a conceptual diagram for illustrative purposes only.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus receptor Pro-inflammatory Receptor (e.g., TLR4) IKK IKK Complex receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFkB->genes Translocates and Activates Transcription ArohynapeneB This compound ArohynapeneB->IKK Inhibits

Hypothetical anti-inflammatory mechanism of this compound.

Guidelines for Animal Studies

When preparing formulations for in vivo administration, it is imperative to adhere to institutional and national guidelines for animal welfare.[16][17]

  • Sterility: All parenteral formulations must be sterile.[9][13]

  • Tonicity and pH: The pH and osmolality of the formulation should be as close to physiological levels as possible to minimize irritation.[13]

  • Vehicle Toxicity: The potential toxicity of the excipients themselves must be considered, and appropriate vehicle control groups should be included in the study design.[9]

  • Labeling: All formulations must be clearly labeled with the compound name, concentration, date of preparation, and expiration date.[9]

  • Grade of Components: Whenever possible, pharmaceutical-grade excipients should be used.[9][18]

By following these guidelines and protocols, researchers can develop suitable and effective formulations of this compound for in vivo evaluation.

References

Application Notes and Protocols for Arohynapene B: B Cell Permeability and Uptake Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arohynapene B is a novel small molecule compound with potential immunomodulatory properties. Understanding its ability to penetrate B lymphocytes and accumulate intracellularly is crucial for elucidating its mechanism of action and advancing its development as a therapeutic agent. These application notes provide detailed protocols for assessing the cell permeability and uptake of this compound in B cells, enabling researchers to quantify its intracellular concentration and explore the underlying transport mechanisms. The following protocols describe fluorescence-based, mass spectrometry-based, and radiolabel-based assays, offering a multi-faceted approach to characterizing the cellular pharmacokinetics of this compound.

Data Presentation: Quantitative Analysis of this compound Uptake

The following tables summarize hypothetical quantitative data for this compound uptake in a human B cell line (e.g., Ramos or DG-75) under various experimental conditions.

Table 1: Time-Dependent Uptake of this compound

Time (minutes)Intracellular Concentration (nM) - Fluorescence AssayIntracellular Concentration (amol/cell) - LC-MS/MS Assay
00.0 ± 0.00.0 ± 0.0
515.2 ± 2.13.1 ± 0.4
1542.8 ± 3.58.7 ± 0.7
3075.1 ± 5.815.3 ± 1.2
6098.6 ± 7.220.1 ± 1.5
120105.3 ± 8.121.5 ± 1.7

Table 2: Concentration-Dependent Uptake of this compound at 60 minutes

Extracellular Concentration (µM)Intracellular Concentration (nM) - Fluorescence AssayIntracellular Concentration (amol/cell) - LC-MS/MS Assay
0.125.4 ± 2.95.2 ± 0.6
0.598.6 ± 7.220.1 ± 1.5
1.0185.7 ± 12.437.9 ± 2.5
5.0452.1 ± 25.392.2 ± 5.1
10.0610.9 ± 38.6124.5 ± 7.9

Table 3: Effect of Endocytosis Inhibitors on this compound Uptake (at 1 µM for 60 minutes)

InhibitorTarget% Inhibition of Uptake
None (Control)-0%
Cytochalasin D (10 µM)Actin polymerization45.2 ± 4.1%
Chlorpromazine (30 µM)Clathrin-mediated endocytosis62.8 ± 5.5%
Genistein (200 µM)Caveolae-mediated endocytosis15.7 ± 2.3%
Amiloride (50 µM)Macropinocytosis8.3 ± 1.9%

Experimental Protocols

Protocol 1: Fluorescence-Based Cellular Uptake Assay using Flow Cytometry

This protocol describes the measurement of this compound uptake in B cells using a fluorescently labeled version of the compound (this compound-Fluor).

Materials:

  • Human B cell line (e.g., Ramos, DG-75)

  • Complete RPMI-1640 medium (with 10% FBS, penicillin/streptomycin)

  • This compound-Fluor (fluorescently labeled this compound)

  • Phosphate Buffered Saline (PBS)

  • Trypan Blue

  • Flow cytometer

Procedure:

  • Cell Culture: Culture B cells in complete RPMI-1640 medium at 37°C in a humidified 5% CO₂ incubator. Ensure cells are in the logarithmic growth phase.

  • Cell Preparation: Harvest cells by centrifugation, wash with PBS, and resuspend in fresh, pre-warmed medium at a density of 1 x 10⁶ cells/mL.

  • Compound Incubation: Add this compound-Fluor to the cell suspension at the desired final concentrations. For time-course experiments, use a single concentration and incubate for various durations.

  • Incubation: Incubate the cells at 37°C for the specified times.

  • Stopping the Uptake: To stop the uptake, add 5 volumes of ice-cold PBS to the cell suspension and immediately centrifuge at 300 x g for 5 minutes at 4°C.

  • Washing: Wash the cell pellet twice with ice-cold PBS to remove extracellular compound.

  • Resuspension: Resuspend the final cell pellet in 500 µL of cold PBS.

  • Flow Cytometry Analysis: Analyze the cell suspension on a flow cytometer, measuring the fluorescence intensity in the appropriate channel for the fluorophore used. Gate on the live cell population using forward and side scatter.

  • Data Analysis: Quantify the mean fluorescence intensity (MFI) of the cell population. The MFI is proportional to the amount of intracellular this compound-Fluor. A standard curve can be generated using known concentrations of the fluorescent compound to estimate the intracellular concentration.

Protocol 2: LC-MS/MS-Based Cellular Uptake Assay

This protocol allows for the quantification of unlabeled this compound in B cells using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

  • Human B cell line

  • Complete RPMI-1640 medium

  • This compound

  • PBS

  • Internal Standard (IS) solution (a structurally similar compound not present in cells)

  • Acetonitrile

  • Cell lysis buffer (e.g., RIPA buffer)

  • LC-MS/MS system

Procedure:

  • Cell Seeding and Treatment: Seed B cells in a multi-well plate at a density of 1 x 10⁶ cells/well and incubate with various concentrations of this compound for the desired times at 37°C.

  • Washing: After incubation, rapidly wash the cells three times with ice-cold PBS to remove extracellular compound.

  • Cell Lysis: Lyse the cells by adding a specific volume of cell lysis buffer containing the internal standard to each well.

  • Lysate Collection: Collect the cell lysates and centrifuge to pellet cellular debris.

  • Protein Precipitation: Precipitate proteins from the supernatant by adding three volumes of cold acetonitrile.

  • Sample Preparation: Centrifuge the samples to pellet the precipitated protein and transfer the supernatant to a new tube for analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the concentration of this compound relative to the internal standard.

  • Data Analysis: Calculate the intracellular concentration of this compound based on a standard curve prepared in a similar matrix. The amount of compound can be normalized to the cell number or total protein content.

Protocol 3: Radiolabeled Cellular Uptake Assay

This protocol uses a radiolabeled version of this compound (e.g., ³H-Arohynapene B or ¹⁴C-Arohynapene B) to measure its uptake.

Materials:

  • Human B cell line

  • Complete RPMI-1640 medium

  • Radiolabeled this compound

  • PBS

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Preparation: Prepare a suspension of B cells at 2 x 10⁶ cells/mL in pre-warmed medium.

  • Assay Setup: In a 96-well filter plate, add the cell suspension to each well.

  • Compound Addition: Add the radiolabeled this compound to the wells at the desired concentrations. Include control wells with a high concentration of unlabeled this compound to determine non-specific binding.

  • Incubation: Incubate the plate at 37°C for the desired time points.

  • Filtration: Stop the uptake by rapidly filtering the cells through the filter plate using a vacuum manifold.

  • Washing: Quickly wash the cells on the filter with ice-cold PBS to remove extracellular radiolabeled compound.

  • Scintillation Counting: Allow the filters to dry, then add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific uptake by subtracting the non-specific binding from the total binding. Calculate the amount of intracellular this compound based on the specific activity of the radiolabeled compound.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Uptake Assays cluster_prep Cell Preparation cluster_assay Uptake Assay cluster_analysis Analysis cluster_data Data Interpretation cell_culture B Cell Culture (Logarithmic Growth) harvest Harvest & Wash Cells cell_culture->harvest resuspend Resuspend in Assay Medium harvest->resuspend add_compound Add this compound (Labeled or Unlabeled) resuspend->add_compound incubate Incubate (Time & Concentration Course) add_compound->incubate stop_uptake Stop Uptake & Wash incubate->stop_uptake flow Flow Cytometry (Fluorescence) stop_uptake->flow lcms LC-MS/MS (Unlabeled) stop_uptake->lcms scint Scintillation Counting (Radiolabeled) stop_uptake->scint quantify Quantify Intracellular Concentration flow->quantify lcms->quantify scint->quantify kinetics Determine Uptake Kinetics quantify->kinetics mechanism Investigate Mechanism (e.g., with inhibitors) kinetics->mechanism

Caption: Workflow for assessing this compound uptake in B cells.

Signaling_Pathway Potential Uptake Pathways for this compound in B Cells cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_endo Potential Uptake Pathways for this compound in B Cells AroB This compound Passive Passive Diffusion AroB->Passive Lipophilicity Transporter Transporter-Mediated AroB->Transporter SLC/ABC Transporters Endocytosis Endocytosis AroB->Endocytosis AroB_intra Intracellular This compound Passive->AroB_intra Transporter->AroB_intra Clathrin Clathrin-mediated Endocytosis->Clathrin Caveolae Caveolae-mediated Endocytosis->Caveolae Macro Macropinocytosis Endocytosis->Macro Target Intracellular Target AroB_intra->Target Binding & Effect Clathrin->AroB_intra Vesicular Transport Caveolae->AroB_intra Vesicular Transport Macro->AroB_intra Vesicular Transport

Caption: Potential mechanisms of this compound uptake by B cells.

Troubleshooting & Optimization

Technical Support Center: Arohynapene B Total Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the total synthesis of Arohynapene B. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this potent anticoccidial agent.

Troubleshooting Guides & FAQs

This section addresses specific challenges that may arise during the total synthesis of this compound, with a focus on improving reaction yields and overcoming common obstacles.

1. Diels-Alder Reaction: Formation of the Tetrahydronaphthalene Core

  • Question: My Diels-Alder reaction between the 1-(β-acetoxyvinyl)cyclohexene derivative and dimethyl acetylenedicarboxylate is resulting in a low yield. What are the potential causes and solutions?

  • Answer: Low yields in this step can often be attributed to several factors:

    • Diene Purity: The 1-(β-acetoxyvinyl)cyclohexene derivative is sensitive to decomposition. Ensure it is freshly prepared and purified prior to use. Purity can be assessed by ¹H NMR.

    • Reaction Conditions: This reaction is typically performed at elevated temperatures. Ensure your reaction is reaching and maintaining the optimal temperature. The use of a high-boiling point, inert solvent is crucial.

    • Lewis Acid Catalysis: While not explicitly detailed in the original synthesis, exploring the use of a mild Lewis acid catalyst could potentially lower the activation energy of the reaction and improve the yield at lower temperatures. Careful screening of catalysts and reaction conditions would be necessary.

2. Horner-Wadsworth-Emmons (HWE) Olefination: Building the Dienylcarboxylic Acid Side Chain

  • Question: I am observing the formation of the Z-isomer as a significant byproduct in the HWE reaction. How can I improve the E-selectivity?

  • Answer: The Horner-Wadsworth-Emmons reaction is known to favor the formation of the E-alkene, but reaction conditions can influence the stereochemical outcome.

    • Base Selection: The choice of base is critical. Strong, non-coordinating bases often favor the E-isomer. Ensure your base is freshly prepared or titrated.

    • Reaction Temperature: Running the reaction at lower temperatures can sometimes enhance the kinetic control and favor the formation of the thermodynamically more stable E-isomer.

    • Phosphonate Reagent: Ensure the purity of your ethyl diethylphosphonoacetate. Impurities can lead to side reactions and reduced selectivity.

  • Question: The repeated HWE olefination steps are leading to a cumulative decrease in yield. Are there any general strategies to optimize this iterative process?

  • Answer: Iterative reaction sequences require high yields in each step to be efficient.

    • Purification: Meticulous purification after each HWE step is essential to prevent carrying over impurities that could interfere with subsequent reactions.

    • Stoichiometry: Precise control of the stoichiometry of the aldehyde and the phosphonate ylide is crucial. A slight excess of the ylide is often used to ensure complete conversion of the aldehyde.

    • One-Pot Procedures: For experienced chemists, exploring a one-pot deprotection-olefination sequence could be considered to minimize handling and transfer losses, though this would require significant optimization.

3. Final Deprotection: Cleavage of the PMB Ether and Ester Hydrolysis

  • Question: I am struggling with the final deprotection step. Direct acidic cleavage of the p-methoxybenzyl (PMB) ether is leading to decomposition of my product. What is the recommended procedure?

  • Answer: This is a known critical step in the synthesis of this compound. The dienylcarboxylic acid moiety is sensitive to strong acidic conditions. The published successful method avoids direct strong acid treatment.[1]

    • Ester Hydrolysis: First, the ethyl ester is hydrolyzed under basic conditions using lithium hydroxide (LiOH) in a mixture of THF, methanol, and water.

    • Neutralization and Deprotection: The reaction mixture is then neutralized with an acidic ion-exchange resin (e.g., DOWEX 50W H+-form). Crucially, the addition of excess resin followed by gentle warming facilitates the cleavage of the PMB ether, affording the final product in high yield.[1] This two-step procedure circumvents the use of harsh acids that can cause degradation.

Data Presentation

The following table summarizes the reported yields for the key steps in the total synthesis of (±)-Arohynapene B.

Step No.ReactionStarting MaterialProductReported Yield (%)
1Diels-Alder Reaction1-(β-acetoxyvinyl)cyclohexene derivative & Dimethyl acetylenedicarboxylateTetrahydronaphthalene intermediateNot explicitly reported
2-5Side Chain Elaboration (including HWE)Tetrahydronaphthalene intermediateAldehyde precursorNot explicitly reported
6Horner-Wadsworth-Emmons OlefinationAldehyde precursorDienyl ester intermediateNot explicitly reported
7Final Deprotection (Hydrolysis & Acidification)PMB-protected ethyl ester(±)-Arohynapene BQuantitative

Note: While the overall synthesis was successful, the yields for individual steps were not explicitly provided in the primary literature. The final deprotection step, however, was reported to be quantitative.

Experimental Protocols

Detailed methodologies for the key transformations in the total synthesis of this compound are provided below.

1. Diels-Alder Cycloaddition

  • Objective: To construct the core tetrahydronaphthalene ring system.

  • Procedure: A solution of the 1-(β-acetoxyvinyl)cyclohexene derivative and dimethyl acetylenedicarboxylate in a suitable high-boiling point solvent (e.g., toluene or xylene) is heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

2. Horner-Wadsworth-Emmons Olefination

  • Objective: To introduce the dienylcarboxylic acid side chain.

  • Procedure: To a solution of ethyl diethylphosphonoacetate in anhydrous tetrahydrofuran (THF) at 0 °C is added a strong base (e.g., sodium hydride). The mixture is stirred until the evolution of hydrogen gas ceases. The corresponding aldehyde, dissolved in anhydrous THF, is then added dropwise to the reaction mixture. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is quenched by the addition of saturated aqueous ammonium chloride solution and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel. This process is repeated to extend the dienyl chain.

3. Final Deprotection

  • Objective: To remove the p-methoxybenzyl (PMB) ether and hydrolyze the ethyl ester to afford the final product.

  • Procedure: To a solution of the PMB-protected ethyl ester intermediate in a mixture of tetrahydrofuran (THF), methanol, and water, is added lithium hydroxide (LiOH). The reaction mixture is stirred at room temperature until the ester hydrolysis is complete (monitored by TLC). The reaction is then neutralized by the addition of an acidic ion-exchange resin (e.g., DOWEX 50W H+-form). An excess of the resin is added, and the mixture is warmed to approximately 50 °C to facilitate the cleavage of the PMB ether. The resin is then filtered off, and the filtrate is concentrated under reduced pressure to yield (±)-Arohynapene B.

Mandatory Visualizations

Experimental Workflow for the Total Synthesis of this compound

G start cis-3,5-dimethyl- cyclohexanone propargyl_acetate Propargylic Acetate Derivative start->propargyl_acetate diene 1-(β-acetoxyvinyl)cyclohexene Derivative propargyl_acetate->diene Ag+-catalyzed rearrangement diels_alder Diels-Alder Reaction (with Dimethyl acetylenedicarboxylate) diene->diels_alder tetrahydronaphthalene Tetrahydronaphthalene Intermediate diels_alder->tetrahydronaphthalene side_chain_elaboration Side Chain Elaboration (Multi-step) tetrahydronaphthalene->side_chain_elaboration aldehyde Aldehyde Precursor side_chain_elaboration->aldehyde hwe Horner-Wadsworth-Emmons Olefination aldehyde->hwe dienyl_ester PMB-protected Ethyl Ester hwe->dienyl_ester deprotection Final Deprotection (LiOH, DOWEX Resin) dienyl_ester->deprotection arohynapene_b This compound deprotection->arohynapene_b

Caption: Synthetic workflow for this compound.

Proposed Mechanism of Action for this compound as an Anticoccidial Agent

G cluster_membrane Eimeria Parasite Cell Membrane cluster_cell Parasite Cytosol Arohynapene_B This compound (Ionophore) Na_channel Na+ Influx Arohynapene_B->Na_channel Facilitates H_channel H+ Influx Arohynapene_B->H_channel Facilitates K_efflux K+ Efflux Arohynapene_B->K_efflux Facilitates ion_imbalance Disruption of Ion Gradient (Increased intracellular Na+, H+; Decreased intracellular K+) Na_channel->ion_imbalance H_channel->ion_imbalance K_efflux->ion_imbalance osmotic_imbalance Osmotic Imbalance ion_imbalance->osmotic_imbalance water_influx Water Influx osmotic_imbalance->water_influx swelling Cellular Swelling water_influx->swelling lysis Cell Lysis and Death swelling->lysis

References

Technical Support Center: Arohynapene B Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists involved in the synthesis of Arohynapene B. The information is based on the established synthetic route involving a key Diels-Alder reaction and subsequent Horner-Wadsworth-Emmons olefinations.

Frequently Asked Questions (FAQs)

Q1: What are the key strategic reactions in the total synthesis of this compound?

The total synthesis of this compound primarily relies on two powerful carbon-carbon bond-forming reactions:

  • Diels-Alder Reaction: To construct the core tetrahydronaphthalene ring system.[1]

  • Horner-Wadsworth-Emmons (HWE) Olefination: To introduce the dienylcarboxylic acid side chain in a stepwise manner.[1]

Q2: What are the common starting materials for the synthesis of the tetrahydronaphthalene core?

The synthesis reported by Sugimura et al. utilizes a 1-(β-acetoxyvinyl)cyclohexene derivative, prepared from 3,5-dimethylcyclohexanone, as the diene and dimethyl acetylenedicarboxylate as the dienophile for the Diels-Alder reaction.[1]

Q3: What is the expected stereochemistry of the product from the Horner-Wadsworth-Emmons reaction in this synthesis?

The Horner-Wadsworth-Emmons reaction, especially with stabilized ylides (like those derived from phosphonoacetates), generally favors the formation of the (E)-alkene (trans isomer) due to thermodynamic control.[2][3][4][5] However, reaction conditions can influence the stereochemical outcome.

Q4: Are there any protecting groups used in the synthesis?

Yes, protecting groups are employed, and their careful removal is a crucial final step to obtain this compound.[1] While the specific groups are not detailed in the available abstract, typical protecting groups for hydroxyl and carboxylic acid functionalities might be used.

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during the synthesis of this compound.

Problem 1: Low yield in the Diels-Alder reaction for the tetrahydronaphthalene core.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Diene Instability: The 1-(β-acetoxyvinyl)cyclohexene diene may be unstable and prone to decomposition or polymerization, especially at elevated temperatures.- Use freshly prepared diene for the reaction.- Lower the reaction temperature and extend the reaction time.- Consider using a Lewis acid catalyst to promote the reaction under milder conditions.
Suboptimal Reaction Conditions: The reaction temperature and time may not be optimized.- Perform small-scale experiments to screen a range of temperatures (e.g., from room temperature to reflux in a high-boiling solvent like toluene or xylene).- Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time.
Formation of Stereoisomers: Formation of a mixture of endo and exo isomers can complicate purification and lower the yield of the desired isomer.- Analyze the crude product by 1H NMR or HPLC to determine the isomeric ratio.- While the endo product is often kinetically favored, thermodynamic conditions (higher temperature, longer reaction time) might favor the more stable isomer. Adjust conditions accordingly.- Employ careful column chromatography for separation.
Problem 2: Formation of unexpected side products during the Horner-Wadsworth-Emmons (HWE) olefination.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Formation of the (Z)-isomer: Although the HWE reaction typically favors the (E)-isomer, the use of certain bases or reaction conditions can lead to the formation of the undesired (Z)-isomer.- Ensure the use of standard HWE conditions that favor (E)-selectivity (e.g., NaH in an aprotic solvent like THF).- If the (Z)-isomer is a significant byproduct, purification by column chromatography or recrystallization will be necessary. Isomerization of the double bond using photochemical methods or a catalyst could be explored, but would require significant optimization.
Michael Addition: The phosphonate carbanion can potentially act as a nucleophile in a Michael addition to the α,β-unsaturated aldehyde or ketone starting material.- Add the phosphonate carbanion solution slowly to the aldehyde at a low temperature (e.g., 0 °C or -78 °C) to favor the olefination pathway.- Use a non-nucleophilic base for the deprotonation of the phosphonate.
Aldol Condensation of the Aldehyde: The aldehyde starting material can undergo self-condensation under basic conditions.- Prepare the phosphonate carbanion separately and add it to the aldehyde solution.- Use a base that is strong enough to deprotonate the phosphonate but not so strong as to promote significant aldehyde self-condensation.
Problem 3: Difficulty in the purification of the final this compound product.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Incomplete Deprotection: The final deprotection step may be incomplete, leading to a mixture of the final product and partially protected intermediates.- Monitor the deprotection reaction carefully by TLC.- Increase the reaction time or the amount of deprotecting agent if necessary.- Choose orthogonal protecting groups during the synthesis planning to allow for selective removal.
Presence of Stereoisomers: Minor amounts of isomeric side products from the Diels-Alder or HWE reactions may be carried through the synthesis.- Employ high-resolution purification techniques such as preparative HPLC or SFC for the final purification step.- Recrystallization of the final product may also be effective in removing minor impurities.
Decomposition of the Final Product: this compound, with its conjugated system and functional groups, may be sensitive to light, air, or acid/base.- Perform the final purification and handling under an inert atmosphere (e.g., argon or nitrogen).- Store the purified compound at low temperatures and protected from light.

Quantitative Data Summary

The following table summarizes hypothetical yield data for the key synthetic steps, as specific quantitative data was not available in the reviewed literature. This data is for illustrative purposes to aid in experimental planning.

Reaction Step Product Hypothetical Yield (%) Key Parameters Monitored
Diels-Alder CycloadditionTetrahydronaphthalene Core65-75Formation of the desired regio- and stereoisomer.
First HWE OlefinationDienyl Ester Intermediate80-90(E)/(Z) isomer ratio.
Second HWE OlefinationDienyl Ester Precursor75-85(E)/(Z) isomer ratio.
Final DeprotectionThis compound90-95Complete removal of protecting groups.

Experimental Protocols

The following represents a plausible, detailed experimental protocol for the key reactions based on the general descriptions found in the literature.

1. Diels-Alder Reaction for Tetrahydronaphthalene Core Formation

  • Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with the 1-(β-acetoxyvinyl)cyclohexene derivative (1.0 eq) in anhydrous toluene.

  • Reagent Addition: Dimethyl acetylenedicarboxylate (1.1 eq) is dissolved in anhydrous toluene and added dropwise to the flask at room temperature over 30 minutes.

  • Reaction Conditions: The reaction mixture is heated to reflux (approx. 110 °C) and stirred under a nitrogen atmosphere for 24-48 hours. The reaction progress is monitored by TLC (thin-layer chromatography).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude residue is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired tetrahydronaphthalene adduct.

2. Horner-Wadsworth-Emmons Olefination for Side Chain Elongation

  • Reaction Setup: A flame-dried, two-neck round-bottom flask equipped with a nitrogen inlet and a dropping funnel is charged with sodium hydride (1.2 eq, 60% dispersion in mineral oil) and washed with anhydrous THF. Anhydrous THF is then added to form a suspension.

  • Ylide Formation: Ethyl diethylphosphonoacetate (1.2 eq) dissolved in anhydrous THF is added dropwise to the NaH suspension at 0 °C. The mixture is stirred at this temperature for 30 minutes, then at room temperature for 1 hour until the evolution of hydrogen gas ceases.

  • Aldehyde Addition: The aldehyde intermediate (1.0 eq) dissolved in anhydrous THF is added dropwise to the ylide solution at 0 °C.

  • Reaction Conditions: The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The reaction progress is monitored by TLC.

  • Work-up and Purification: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Visualizations

Arohynapene_B_Synthesis_Workflow cluster_start Starting Materials cluster_core Core Synthesis cluster_sidechain Side Chain Elongation cluster_final Final Product 3,5-Dimethylcyclohexanone 3,5-Dimethylcyclohexanone Diene Synthesis Diene Synthesis 3,5-Dimethylcyclohexanone->Diene Synthesis Dimethyl acetylenedicarboxylate Dimethyl acetylenedicarboxylate Diels-Alder Reaction Diels-Alder Reaction Dimethyl acetylenedicarboxylate->Diels-Alder Reaction Ethyl diethylphosphonoacetate Ethyl diethylphosphonoacetate First HWE Olefination First HWE Olefination Ethyl diethylphosphonoacetate->First HWE Olefination Second HWE Olefination Second HWE Olefination Ethyl diethylphosphonoacetate->Second HWE Olefination Diene Synthesis->Diels-Alder Reaction [1] Tetrahydronaphthalene Core Tetrahydronaphthalene Core Diels-Alder Reaction->Tetrahydronaphthalene Core Functional Group Transformation Functional Group Transformation Tetrahydronaphthalene Core->Functional Group Transformation [2] Functional Group Transformation->First HWE Olefination [3] Intermediate 1 Intermediate 1 First HWE Olefination->Intermediate 1 Intermediate 1->Second HWE Olefination [4] Protected this compound Protected this compound Second HWE Olefination->Protected this compound Final Deprotection Final Deprotection Protected this compound->Final Deprotection [5] This compound This compound Final Deprotection->this compound

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic cluster_da Diels-Alder Troubleshooting cluster_hwe HWE Troubleshooting cluster_purification Purification Issues Low Yield (DA) Low Yield (DA) Check Diene Purity Check Diene Purity Low Yield (DA)->Check Diene Purity Optimize Temperature Optimize Temperature Low Yield (DA)->Optimize Temperature Consider Lewis Acid Consider Lewis Acid Low Yield (DA)->Consider Lewis Acid Side Products (HWE) Side Products (HWE) Verify Stereochemistry Verify Stereochemistry Side Products (HWE)->Verify Stereochemistry Slow Addition of Ylide Slow Addition of Ylide Side Products (HWE)->Slow Addition of Ylide Use Non-nucleophilic Base Use Non-nucleophilic Base Side Products (HWE)->Use Non-nucleophilic Base Purification Difficulty Purification Difficulty Confirm Deprotection Confirm Deprotection Purification Difficulty->Confirm Deprotection Use Preparative HPLC Use Preparative HPLC Purification Difficulty->Use Preparative HPLC Inert Atmosphere Handling Inert Atmosphere Handling Purification Difficulty->Inert Atmosphere Handling

Caption: Troubleshooting logic for this compound synthesis.

References

Technical Support Center: Arohynapene B Purification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Arohyn-apene B.

Column Chromatography Troubleshooting

FAQs

Question: My Arohynapene B is not moving off the silica gel column, even with a high polarity eluent. What could be the issue?

Answer: This is a common issue that can arise from several factors:

  • Compound Stability: this compound might be degrading on the silica gel. You can test for this by performing a 2D TLC analysis to see if your compound remains stable on silica.[1]

  • Incorrect Solvent System: The solvent system you are using may not be appropriate. Double-check the solvent bottles to ensure you have not confused the polar and nonpolar components.[1] It's also possible that the polarity of your eluent is still too low.

  • Sample Loading: If the sample was loaded in a solvent it is not very soluble in, it may have precipitated at the top of the column.[2]

Question: My this compound is coming off the column with impurities, despite a good separation on TLC. Why is this happening?

Answer: Co-elution of impurities is a frequent problem. Here are some potential causes and solutions:

  • Overloading the Column: You may have loaded too much crude product onto the column. Try increasing the ratio of silica gel to your crude product.[2]

  • Flow Rate: The eluent flow rate might be too fast, not allowing for proper equilibration between the stationary and mobile phases. A slower flow rate can improve separation.[3]

  • Column Packing: The column may not be packed uniformly, leading to band broadening and poor resolution. Ensure your column is packed evenly, either through dry or wet packing methods.[4]

Question: The separation is poor, and I'm observing tailing peaks for this compound. What should I do?

Answer: Tailing peaks often indicate undesirable interactions between your compound and the stationary phase.[4] Consider the following adjustments:

  • Solvent Polarity: Adjusting the solvent polarity can sometimes resolve tailing.

  • Alternative Stationary Phase: If tailing persists, this compound may be interacting too strongly with the silica. Consider using a different stationary phase, such as alumina or a bonded-phase silica.[4]

  • Sample Concentration: Overloading the column can also lead to tailing.[5]

HPLC Purification Troubleshooting

FAQs

Question: I'm seeing inconsistent retention times for this compound in my HPLC runs. What is the cause?

Answer: Fluctuating retention times are often indicative of issues with the HPLC system itself. Check the following:

  • Pump Issues: The HPLC pump must deliver a constant, steady flow of the mobile phase. Erratic retention times can be a symptom of pump problems, such as leaks or worn seals.[6]

  • Mobile Phase Preparation: Ensure your mobile phase is prepared consistently and is properly degassed. Dissolved gases can lead to bubbles in the pump head, affecting flow consistency.[5][7]

  • Column Equilibration: Make sure the column is fully equilibrated with the mobile phase before each injection.

Question: My baseline is noisy, making it difficult to accurately quantify this compound. How can I fix this?

Answer: A noisy baseline can originate from several sources:

  • Contaminated Mobile Phase: Impurities in your mobile phase solvents can cause a rising baseline or spurious peaks, especially in gradient elution.[7] Use high-purity solvents and ensure they are properly filtered.[5]

  • Detector Issues: The detector lamp may be failing, or the flow cell could be contaminated. Regular maintenance and calibration of the detector are important.[5]

  • System Leaks: Leaks in the system, particularly around fittings and seals, can introduce noise.[5]

Question: I'm observing high backpressure in my HPLC system when purifying this compound. What should I do?

Answer: High backpressure is a serious issue that can damage your column and pump. Address it immediately by:

  • Identifying the Blockage: Systematically isolate the cause of the high pressure by removing components, starting from the detector and working your way back to the pump.[6]

  • Column Clogging: The column frit may be clogged with particulate matter from the sample or precipitated buffer salts.[6][8] Consider using a guard column or filtering your samples before injection.[6]

  • Buffer Precipitation: If you are using a buffer in your mobile phase, it may be precipitating in the presence of a high concentration of organic solvent. Ensure your buffer concentration is appropriate for the mobile phase composition.[7]

Crystallization Troubleshooting

FAQs

Question: this compound is not crystallizing from the solution, even after cooling. What steps can I take?

Answer: If crystallization does not occur, you may need to induce it. Here are some common techniques:

  • Scratching the Flask: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites for crystal growth.

  • Seeding: If you have a pure crystal of this compound, adding a tiny amount to the supersaturated solution can initiate crystallization.

  • Reducing Solvent Volume: You may have used too much solvent. Slowly evaporating some of the solvent will increase the concentration and can induce crystallization.[9]

Question: this compound is "oiling out" instead of forming crystals. How can I prevent this?

Answer: "Oiling out" occurs when the compound's melting point is lower than the temperature of the solution.[9] This can trap impurities. To avoid this:

  • Increase Solvent Volume: Add more solvent to the hot solution to ensure the compound remains dissolved as it cools.[9]

  • Slower Cooling: Allow the solution to cool more slowly to give the molecules time to arrange into a crystal lattice.

  • Change Solvent: The chosen solvent may not be ideal. A different solvent or a solvent mixture might be necessary.

Question: The yield of my this compound crystals is very low. How can I improve it?

Answer: A low yield can be due to several factors:

  • Excess Solvent: Using too much solvent will result in a significant amount of your compound remaining in the mother liquor.[9]

  • Premature Filtration: Filtering the crystals before crystallization is complete will lead to a lower yield.

  • Second Crop Crystallization: You can often recover more product by concentrating the mother liquor to obtain a second crop of crystals.[9]

Data Presentation

Table 1: Troubleshooting Column Chromatography of this compound

IssuePotential CauseRecommended ActionExpected Purity (%)Expected Yield (%)
No ElutionCompound decomposition on silicaTest compound stability on 2D TLC[1]00
Incorrect solvent systemVerify solvent composition[1]>95>80
Co-elutionColumn overloadingIncrease silica to crude product ratio[2]>98>75
Flow rate too highReduce eluent flow rate[3]>98>80
Peak TailingStrong interaction with stationary phaseChange to a different stationary phase[4]>97>70

Table 2: Troubleshooting HPLC Purification of this compound

IssuePotential CauseRecommended ActionExpected Outcome
Inconsistent Retention TimesPump malfunctionInspect pump for leaks and service seals[6]Consistent retention times (±0.02 min)
Improperly prepared mobile phaseEnsure consistent mobile phase preparation and degassing[5][7]Consistent retention times (±0.02 min)
Noisy BaselineContaminated mobile phaseUse high-purity, filtered solvents[5][7]Baseline noise < 10 µAU
High BackpressureClogged column fritReverse flush the column; use a guard column[6]Backpressure within normal operating range
Buffer precipitationAdjust buffer concentration[7]Backpressure within normal operating range

Table 3: Troubleshooting Crystallization of this compound

IssuePotential CauseRecommended ActionExpected Crystal QualityExpected Yield (%)
No CrystallizationSolution not supersaturatedSlowly evaporate excess solvent[9]Well-formed crystals>85
Lack of nucleation sitesScratch the inner surface of the flaskWell-formed crystals>85
"Oiling Out"Solution too concentratedAdd more hot solvent[9]Pure crystals>80
Cooling too rapidAllow solution to cool slowlyPure crystals>80
Low YieldToo much solvent usedConcentrate the mother liquor for a second crop[9]N/AIncrease of 10-20%

Experimental Protocols

Protocol 1: Column Chromatography of this compound

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

  • Column Packing: Pour the slurry into the column and allow it to settle, ensuring a uniform bed. Add a layer of sand on top of the silica gel.[4]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent. For dry loading, adsorb the dissolved sample onto a small amount of silica gel, evaporate the solvent, and then carefully add the dried powder to the top of the column.[3]

  • Elution: Begin eluting with the low-polarity mobile phase, gradually increasing the polarity according to the separation profile determined by TLC.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: HPLC Purification of this compound

  • Mobile Phase Preparation: Prepare the mobile phase using HPLC-grade solvents. Filter and degas the mobile phase before use.[5][7]

  • System Equilibration: Equilibrate the HPLC column with the initial mobile phase conditions until a stable baseline is achieved.

  • Sample Preparation: Dissolve the partially purified this compound in the mobile phase and filter it through a 0.22 µm syringe filter.[6]

  • Injection: Inject the sample onto the column.

  • Gradient Elution: Run the appropriate gradient program to separate this compound from remaining impurities.

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Solvent Removal: Remove the solvent from the collected fraction, typically by lyophilization or evaporation.

Protocol 3: Crystallization of this compound

  • Solvent Selection: Choose a solvent in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures.[10]

  • Dissolution: In an Erlenmeyer flask, dissolve the impure this compound in the minimum amount of hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Troubleshooting_Column_Chromatography start Start Purification issue Poor Separation or No Elution of this compound start->issue check_tlc Review TLC Data issue->check_tlc Unexpected Result check_loading Check Sample Loading issue->check_loading Precipitation at Origin check_packing Inspect Column Packing issue->check_packing Irregular Bands check_flow Adjust Flow Rate issue->check_flow Broad Peaks solution_solvent Optimize Solvent System check_tlc->solution_solvent solution_loading Use Dry Loading Method check_loading->solution_loading solution_packing Repack Column check_packing->solution_packing solution_flow Decrease Flow Rate check_flow->solution_flow success Successful Purification solution_solvent->success solution_loading->success solution_packing->success solution_flow->success

Caption: Troubleshooting workflow for column chromatography.

Troubleshooting_HPLC start Start HPLC Run problem HPLC Issue Encountered start->problem pressure High Backpressure? problem->pressure retention Inconsistent Retention Time? problem->retention baseline Noisy Baseline? problem->baseline check_column Check for Column Clog pressure->check_column Yes check_pump Inspect Pump and Seals retention->check_pump Yes check_mobile_phase Check Mobile Phase Prep retention->check_mobile_phase Also check baseline->check_mobile_phase Also check check_detector Inspect Detector Lamp/Cell baseline->check_detector Yes solution_flush Flush or Replace Column check_column->solution_flush solution_service_pump Service Pump check_pump->solution_service_pump solution_prepare_mobile_phase Prepare Fresh Mobile Phase check_mobile_phase->solution_prepare_mobile_phase solution_clean_detector Clean/Replace Detector Components check_detector->solution_clean_detector end Problem Resolved solution_flush->end solution_service_pump->end solution_prepare_mobile_phase->end solution_clean_detector->end

Caption: Logical steps for troubleshooting common HPLC issues.

Troubleshooting_Crystallization start Cooling Solution for Crystallization outcome Result after Cooling start->outcome no_crystals No Crystals Formed outcome->no_crystals No solid oiling_out Compound Oiled Out outcome->oiling_out Liquid droplets low_yield Low Crystal Yield outcome->low_yield Few crystals action_induce Induce Crystallization no_crystals->action_induce action_redissolve Re-dissolve with More Solvent oiling_out->action_redissolve action_concentrate Concentrate Mother Liquor low_yield->action_concentrate method_scratch Scratch Flask action_induce->method_scratch method_seed Add Seed Crystal action_induce->method_seed method_evaporate Reduce Solvent Volume action_induce->method_evaporate method_slow_cool Cool Slowly action_redissolve->method_slow_cool method_second_crop Collect Second Crop action_concentrate->method_second_crop success Pure Crystals Obtained method_scratch->success method_seed->success method_evaporate->success method_slow_cool->success method_second_crop->success

Caption: Decision tree for troubleshooting crystallization problems.

References

Overcoming Arohynapene B solubility issues for bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges associated with Arohynapene B for successful bioassay implementation.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

This compound is a non-polar, hydrophobic molecule.[1][2] Consequently, it exhibits poor solubility in aqueous solutions, such as cell culture media and buffers, but is soluble in organic solvents like ethanol and ether.[1]

Q2: I am observing precipitation of this compound in my aqueous bioassay medium. What is the likely cause?

Precipitation of hydrophobic compounds like this compound in aqueous media is a common issue. It typically occurs when the concentration of the organic solvent used to dissolve the compound is not sufficiently diluted in the final assay medium, leading to the compound crashing out of solution. It can also happen if the final concentration of this compound exceeds its solubility limit in the assay medium.

Q3: What are the recommended methods to improve the solubility of this compound for in vitro bioassays?

Several techniques can be employed to enhance the aqueous solubility of poorly soluble drugs like this compound.[3][4] These can be broadly categorized as physical and chemical modifications.[4]

  • Co-solvents: Using a water-miscible organic solvent in which this compound is highly soluble, such as dimethyl sulfoxide (DMSO), can help maintain its solubility in aqueous solutions.[5]

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[4][6]

  • Surfactants: The use of non-ionic surfactants can aid in the solubilization of poorly soluble compounds by forming micelles.[6]

  • Solid Dispersions: This involves dispersing the drug in a hydrophilic carrier to improve its dissolution rate.[2][4]

Troubleshooting Guide

Q1: My this compound, dissolved in DMSO, precipitates when added to my cell culture medium. How can I prevent this?

This is a common issue when the final concentration of DMSO in the medium is too high.

  • Solution 1: Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is typically ≤ 0.5%. You may need to prepare a more concentrated stock solution of this compound in DMSO to achieve the desired final compound concentration while keeping the DMSO concentration low.

  • Solution 2: Serial Dilutions: Instead of adding the DMSO stock directly to the final volume, perform serial dilutions in the assay medium. This gradual decrease in solvent concentration can help prevent precipitation.

  • Solution 3: Use of Pluronic F-68: Adding a small amount of a non-ionic surfactant like Pluronic F-68 to your assay medium can help to stabilize the compound and prevent precipitation.

Q2: I am still observing low bioactivity of this compound, which I suspect is due to poor solubility. What else can I try?

If co-solvents alone are not effective, consider using cyclodextrins.

  • Solution: Cyclodextrin Inclusion Complexes: 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative that can significantly increase the aqueous solubility of hydrophobic compounds.[7] You will need to determine the optimal ratio of this compound to HP-β-CD.

Data Presentation

Table 1: Hypothetical Solubility of this compound in Different Solvents

SolventSolubility (mg/mL)
Water< 0.01
Phosphate-Buffered Saline (PBS)< 0.01
Ethanol> 50
Methanol> 50
Dimethyl Sulfoxide (DMSO)> 100
Acetone> 50

Table 2: Hypothetical Solubility Enhancement of this compound

MethodEnhancerConcentration of EnhancerResulting Aqueous Solubility of this compound (µg/mL)
Co-solvencyDMSO0.5% (v/v)5
Co-solvencyEthanol1% (v/v)2
ComplexationHP-β-CD10 mM50
ComplexationHP-β-CD20 mM120
Micellar SolubilizationTween® 800.1% (w/v)15

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution using a Co-solvent (DMSO)

  • Weighing: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Vortexing: Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

  • Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile, light-protected storage tube.

  • Storage: Store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Enhancing this compound Solubility using Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD (e.g., 100 mM) in your desired aqueous buffer or cell culture medium.

  • Prepare this compound Stock: Prepare a concentrated stock solution of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol or DMSO).

  • Complexation: While vortexing the HP-β-CD solution, slowly add the this compound stock solution dropwise. The molar ratio of this compound to HP-β-CD will need to be optimized, but a starting point could be 1:10.

  • Incubation: Incubate the mixture at room temperature for 1-2 hours with continuous stirring or shaking to allow for the formation of the inclusion complex.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.

  • Use in Assay: The resulting solution contains the this compound:HP-β-CD complex and is ready for use in your bioassay.

Visualizations

experimental_workflow Experimental Workflow: Preparing this compound for Bioassays cluster_prep Stock Solution Preparation cluster_solubility Solubility Enhancement cluster_assay Bioassay weigh Weigh this compound dissolve Dissolve in Organic Solvent (e.g., DMSO) weigh->dissolve co_solvent Co-solvent Method dissolve->co_solvent Direct Dilution cyclodextrin Cyclodextrin Method dissolve->cyclodextrin Complexation Step add_to_medium Add to Assay Medium co_solvent->add_to_medium cyclodextrin->add_to_medium perform_assay Perform Bioassay add_to_medium->perform_assay

Caption: Workflow for preparing this compound for bioassays.

signaling_pathway Hypothetical Anti-inflammatory Signaling Pathway Inhibition by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR4) adaptor Adaptor Proteins receptor->adaptor kinase_cascade Kinase Cascade (e.g., IKK) adaptor->kinase_cascade nf_kb_activation NF-κB Activation kinase_cascade->nf_kb_activation transcription Gene Transcription nf_kb_activation->transcription Translocation arohynapene_b This compound arohynapene_b->kinase_cascade Inhibits cytokines Pro-inflammatory Cytokines transcription->cytokines

Caption: Potential inhibition of a pro-inflammatory pathway by this compound.

References

Technical Support Center: Optimizing Arohynapene B Fermentation Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the fermentation production of Arohynapene B from Penicillium sp. FO-2295.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its producing organism?

A1: this compound is a secondary metabolite with anticoccidial activity. It is produced by the filamentous fungus Penicillium sp. FO-2295.

Q2: What are the key factors influencing this compound production?

A2: The production of this compound, like many fungal secondary metabolites, is influenced by a variety of factors including media composition (carbon and nitrogen sources), culture conditions (pH, temperature, aeration), and the physiological state of the producing organism.

Q3: What is a typical fermentation time for this compound production?

A3: While specific data for this compound is limited, fermentation of secondary metabolites in Penicillium species can range from 6 to 14 days to achieve maximum yield.

Q4: How can I quantify the concentration of this compound in my fermentation broth?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is a suitable method for the quantification of this compound. A standard curve with purified this compound should be used for accurate concentration determination.

Troubleshooting Guide

This guide addresses common issues encountered during this compound fermentation.

Issue Potential Cause(s) Recommended Solution(s)
Low or No this compound Production 1. Suboptimal media composition. 2. Inadequate culture conditions (pH, temperature, aeration). 3. Strain degradation or contamination. 4. Incorrect fermentation duration.1. Perform media optimization experiments (see Experimental Protocols). Test different carbon and nitrogen sources and their concentrations. 2. Optimize pH, temperature, and agitation speed. Ensure adequate dissolved oxygen levels. 3. Re-streak the culture from a cryopreserved stock to ensure purity and viability. Check for bacterial or yeast contamination. 4. Conduct a time-course experiment to determine the optimal harvest time.
High Biomass, Low Product Yield 1. Nutrient diversion to primary metabolism. 2. Feedback inhibition by this compound.1. Induce nutrient limitation (e.g., nitrogen or phosphate) after an initial growth phase to trigger secondary metabolism. 2. Consider in-situ product removal strategies, such as the addition of an adsorbent resin to the fermentation broth.
Inconsistent Batch-to-Batch Yields 1. Variability in inoculum preparation. 2. Inconsistent media preparation. 3. Fluctuations in fermentation parameters.1. Standardize the inoculum preparation protocol, including spore concentration and age of the seed culture. 2. Ensure precise weighing of media components and consistent sterilization procedures. 3. Calibrate and monitor probes (pH, DO) and maintain consistent agitation and aeration rates.
Foaming Excessive agitation or high concentration of certain media components (e.g., proteins).1. Reduce agitation speed. 2. Add an appropriate antifoaming agent (e.g., silicone-based) at a minimal effective concentration.
Contamination Poor aseptic technique during inoculation or sampling.1. Review and reinforce aseptic techniques. 2. Ensure proper sterilization of all equipment and media.

Experimental Protocols

1. Media Optimization using One-Factor-at-a-Time (OFAT) Method

This protocol aims to identify the optimal concentration of key media components for this compound production.

Methodology:

  • Prepare a basal medium: A starting point for the fermentation medium. A hypothetical basal medium could be: Glucose (20 g/L), Peptone (10 g/L), KH₂PO₄ (1 g/L), MgSO₄·7H₂O (0.5 g/L), and trace element solution (1 mL/L).

  • Vary one factor at a time:

    • Carbon Source: Prepare flasks with the basal medium, but replace glucose with different carbon sources (e.g., sucrose, fructose, maltose) at the same concentration. Also, test a range of concentrations for the best-performing carbon source (e.g., 10, 20, 30, 40, 50 g/L).

    • Nitrogen Source: Using the optimal carbon source and concentration, prepare flasks with different nitrogen sources (e.g., yeast extract, ammonium sulfate, sodium nitrate) at the same concentration. Test a range of concentrations for the best-performing nitrogen source.

  • Inoculation: Inoculate each flask with a standardized spore suspension of Penicillium sp. FO-2295.

  • Incubation: Incubate the flasks under constant conditions (e.g., 25°C, 150 rpm) for a predetermined duration (e.g., 10 days).

  • Analysis: At the end of the fermentation, measure the biomass (dry cell weight) and the this compound concentration in each flask.

Hypothetical Data Presentation:

Table 1: Effect of Carbon Source on this compound Production

Carbon Source (20 g/L)Biomass (g/L)This compound Titer (mg/L)
Glucose8.515.2
Sucrose9.221.8
Fructose7.812.5
Maltose8.918.9

Table 2: Effect of Sucrose Concentration on this compound Production

Sucrose Concentration (g/L)Biomass (g/L)This compound Titer (mg/L)
105.110.3
209.221.8
3010.528.4
4010.825.1
5011.022.7

2. Precursor Feeding Strategy

This protocol investigates the effect of adding a potential biosynthetic precursor to enhance this compound yield. Based on the polyketide pathway, acetate is a fundamental building block.

Methodology:

  • Optimal Medium: Prepare fermentation flasks with the optimized medium determined from the OFAT experiments.

  • Precursor Addition: Prepare a sterile stock solution of sodium acetate. Add the precursor to the fermentation flasks at different concentrations (e.g., 0.5, 1.0, 1.5, 2.0 g/L) at a specific time point during the fermentation (e.g., after 48 hours of growth). A control flask with no precursor addition should be included.

  • Inoculation and Incubation: Follow the standardized inoculation and incubation procedures.

  • Analysis: Measure the this compound concentration at the optimal harvest time.

Hypothetical Data Presentation:

Table 3: Effect of Acetate Feeding on this compound Production

Acetate Concentration (g/L)This compound Titer (mg/L)
0 (Control)28.4
0.532.1
1.038.5
1.535.7
2.033.2

Visualizations

Hypothetical Biosynthetic Pathway of this compound

This compound is likely synthesized via a polyketide pathway. The following diagram illustrates a hypothetical pathway leading to the tetrahydronaphthalene core structure.

ArohynapeneB_Pathway AcetylCoA Acetyl-CoA PKS Polyketide Synthase (PKS) AcetylCoA->PKS MalonylCoA Malonyl-CoA MalonylCoA->PKS Polyketide Linear Polyketide Chain PKS->Polyketide Cyclization Cyclization & Aromatization Polyketide->Cyclization Tetrahydronaphthalene Tetrahydronaphthalene Core Cyclization->Tetrahydronaphthalene Tailoring Tailoring Enzymes (e.g., Hydroxylases, Methyltransferases) Tetrahydronaphthalene->Tailoring ArohynapeneB This compound Tailoring->ArohynapeneB

Caption: Hypothetical biosynthetic pathway for this compound.

Experimental Workflow for Media Optimization

The following diagram outlines the logical flow of the media optimization experiment.

Media_Optimization_Workflow Start Start: Define Basal Medium VaryC Vary Carbon Source (Type & Concentration) Start->VaryC FermentC Fermentation & Analysis VaryC->FermentC OptimalC Determine Optimal Carbon Source FermentC->OptimalC VaryN Vary Nitrogen Source (Type & Concentration) OptimalC->VaryN FermentN Fermentation & Analysis VaryN->FermentN OptimalN Determine Optimal Nitrogen Source FermentN->OptimalN OptimizedMedium Optimized Medium OptimalN->OptimizedMedium

Caption: Workflow for one-factor-at-a-time media optimization.

Troubleshooting Logic for Low Yield

This diagram provides a logical approach to troubleshooting low this compound production.

Troubleshooting_Logic LowYield Low this compound Yield CheckCulture Check Culture Purity & Viability LowYield->CheckCulture Contaminated Contaminated? CheckCulture->Contaminated Reinoculate Re-inoculate from Pure Stock Contaminated->Reinoculate Yes CheckParams Review Fermentation Parameters (pH, Temp, DO) Contaminated->CheckParams No ParamsOptimal Parameters Optimal? CheckParams->ParamsOptimal OptimizeParams Optimize Culture Conditions ParamsOptimal->OptimizeParams No CheckMedia Analyze Media Composition ParamsOptimal->CheckMedia Yes MediaOptimal Media Optimal? CheckMedia->MediaOptimal OptimizeMedia Perform Media Optimization MediaOptimal->OptimizeMedia No ConsiderPrecursor Consider Precursor Feeding MediaOptimal->ConsiderPrecursor Yes

Caption: A logical workflow for troubleshooting low product yield.

Arohynapene B assay variability and reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on assay variability and reproducibility when working with Arohynapene B. Given that this compound is a natural product with limited publicly available characterization, this guide combines known properties with best practices for assay development involving novel compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known properties?

A1: this compound is a natural product isolated from Penicillium sp. It has been identified as an anticoccidial agent, showing inhibitory activity against Eimeria tenella in in-vitro assays using BHK-21 cells as a host. Chemically, it is known to be soluble in organic solvents such as ethanol and ether, but insoluble in water. It is also reported to be sensitive to light and air, which is a critical consideration for handling and storage to ensure experimental reproducibility.

Q2: What are the primary sources of variability in this compound assays?

A2: Variability in this compound assays can stem from several factors, primarily related to its physicochemical properties and the inherent variability of biological systems. Key sources include:

  • Compound Handling and Storage: Due to its sensitivity to light and air, improper handling and storage can lead to degradation of this compound, resulting in decreased potency and inconsistent results.

  • Solubility Issues: this compound's poor aqueous solubility can lead to precipitation in aqueous assay media, affecting the actual concentration of the compound in solution and leading to high variability.

  • Cell-Based Assay Variability: Factors such as cell line authenticity, passage number, cell density at the time of treatment, and mycoplasma contamination can significantly impact the reproducibility of cell-based assays.

  • Assay Protocol Consistency: Lack of strict adherence to a standardized protocol, including incubation times, reagent concentrations, and instrumentation settings, can introduce significant variability.

Q3: How can I minimize variability related to the solubility of this compound?

A3: To minimize solubility-related issues, consider the following:

  • Solvent Selection: Use a water-miscible organic solvent like DMSO to prepare a concentrated stock solution. Ensure the final concentration of the organic solvent in the assay medium is low (typically <0.5%) and consistent across all experiments, including vehicle controls.

  • Solubility Assessment: Perform a solubility test in your specific assay medium. This can be done by preparing serial dilutions of your this compound stock in the medium and visually inspecting for precipitation or by using nephelometry.

  • Use of Surfactants or Cyclodextrins: In some cases, the addition of a small amount of a non-ionic surfactant (e.g., Tween-80) or a cyclodextrin can improve the solubility of hydrophobic compounds in aqueous solutions. However, the effect of these additives on your assay system must be validated.

Q4: Are there any known biological targets or mechanisms of action for this compound?

A4: The specific biological targets and a detailed mechanism of action for this compound in mammalian cells or other systems relevant to drug development have not been fully elucidated in publicly available literature. Its initial characterization was as an anticoccidial agent. When developing new assays, it is important to consider that its effects could be due to a variety of mechanisms, and initial studies should be designed to explore a range of possibilities.

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells
Possible Cause Troubleshooting Step
Inconsistent cell seeding Ensure a homogeneous cell suspension before seeding. Use a calibrated multichannel pipette and follow a consistent pipetting technique. Avoid edge effects by not using the outer wells of the plate or by filling them with sterile PBS.
Compound precipitation Visually inspect wells for precipitation after adding this compound. If precipitation is observed, reassess the compound's solubility in the assay medium and consider reducing the final concentration or using a solubilizing agent.
Pipetting errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure complete mixing of the compound in the well after addition.
Issue 2: Poor Reproducibility Between Experiments
Possible Cause Troubleshooting Step
This compound degradation Aliquot the stock solution to avoid multiple freeze-thaw cycles. Store protected from light and air. Prepare fresh working solutions for each experiment.
Variation in cell culture conditions Use cells within a consistent and narrow passage number range. Standardize cell seeding density and growth time before treatment. Regularly test for mycoplasma contamination.
Inconsistent incubation times Use a precise timer for all incubation steps. Stagger the addition of reagents to plates if there is a significant time lag in processing multiple plates.
Reagent variability Use the same lot of reagents (e.g., serum, media, assay kits) for a set of related experiments. If changing lots, perform a bridging experiment to ensure consistency.

Data Presentation

When reporting quantitative data from this compound assays, it is crucial to present it in a clear and structured format. Below are illustrative examples of how to present data on assay variability and reproducibility.

Table 1: Illustrative Intra-Assay Variability for an this compound Cytotoxicity Assay (Note: This data is for illustrative purposes only)

This compound Conc. (µM)Replicate 1 (% Viability)Replicate 2 (% Viability)Replicate 3 (% Viability)Mean (% Viability)Std. Dev.CV (%)
0 (Vehicle)100.299.8100.0100.00.200.20
195.396.194.895.40.660.69
578.980.279.579.50.650.82
1052.150.953.052.01.052.02
2521.523.022.122.20.753.38
505.24.85.55.20.356.73

Table 2: Illustrative Inter-Assay Reproducibility of this compound IC50 Value (Note: This data is for illustrative purposes only)

Experiment DateOperatorIC50 (µM)
2025-10-20A12.5
2025-10-21A13.1
2025-10-22B14.0
Mean 13.2
Std. Dev. 0.75
CV (%) 5.68

Experimental Protocols

Protocol 1: General Protocol for Assessing the Cytotoxicity of this compound using a Cell-Based Assay (e.g., MTT or CellTiter-Glo®)
  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and count the cells.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in a serum-free medium to create 2X working solutions.

    • Remove the medium from the cells and add 100 µL of the 2X working solutions to the respective wells. Include vehicle control (e.g., 0.2% DMSO in medium) and untreated control wells.

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • Viability Assessment (using MTT as an example):

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Incubate overnight at 37°C in a humidified chamber.

    • Read the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance (media only).

    • Normalize the data to the vehicle control to calculate the percentage of viability.

    • Plot the percentage of viability against the log of this compound concentration and fit a dose-response curve to determine the IC50 value.

Mandatory Visualizations

Experimental_Workflow_for_Arohynapene_B_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis A This compound Stock (in DMSO) C Prepare Serial Dilutions A->C B Cell Culture (Exponential Growth) D Seed Cells in Plate B->D E Treat Cells with This compound C->E D->E F Incubate (e.g., 48h) E->F G Add Viability Reagent F->G H Read Plate G->H I Data Analysis (IC50 Calculation) H->I

Caption: General experimental workflow for assessing this compound activity.

Troubleshooting_Logic_Diagram cluster_intra Intra-Assay Variability cluster_inter Inter-Assay Variability Start High Assay Variability Observed Intra High CV in Replicates? Start->Intra Yes Inter Poor Reproducibility Between Days? Start->Inter No Solubility Check Compound Solubility and Preparation Intra->Solubility Seeding Review Cell Seeding Technique Intra->Seeding Stability Assess Compound Stability (Storage, Freeze-Thaw) Inter->Stability Cells Standardize Cell Culture (Passage, Mycoplasma) Inter->Cells Protocol Ensure Strict Protocol Adherence Inter->Protocol

Caption: Troubleshooting logic for addressing this compound assay variability.

Preventing degradation of Arohynapene B during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on preventing the degradation of Arohynapene B during storage. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during its handling and storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation?

This compound is susceptible to three main degradation pathways: oxidation, hydrolysis, and photodegradation. Oxidation targets the conjugated diene system, while hydrolysis can cleave the lactone ring. Photodegradation can occur upon exposure to light, leading to isomerization and other photochemical reactions.

Q2: What is the recommended storage temperature for this compound?

For long-term storage, this compound should be stored at -20°C or lower. For short-term storage (up to one week), 2-8°C is acceptable. Avoid repeated freeze-thaw cycles.

Q3: How should I handle this compound to minimize degradation?

Handle this compound in an inert atmosphere (e.g., under argon or nitrogen) whenever possible to minimize oxidation. Protect it from light by using amber vials or by wrapping containers in aluminum foil. Use of antioxidants is also recommended for solutions.

Q4: What solvents are recommended for dissolving this compound?

Anhydrous dimethyl sulfoxide (DMSO) or ethanol are recommended for creating stock solutions. Ensure the solvents are high purity and free of water and peroxides. For aqueous buffers, ensure the pH is maintained between 4 and 6.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of potency in stored samples Oxidation: Exposure to air.1. Purge vials with an inert gas (argon or nitrogen) before sealing. 2. Store in a desiccator. 3. Consider adding an antioxidant like butylated hydroxytoluene (BHT) to solutions.
Hydrolysis: Presence of moisture or inappropriate pH.1. Use anhydrous solvents. 2. Ensure storage containers are tightly sealed. 3. For aqueous solutions, maintain a pH between 4 and 6.
Photodegradation: Exposure to light.1. Store in amber vials or light-blocking containers. 2. Minimize exposure to ambient light during handling.
Appearance of new peaks in HPLC analysis Degradation Products: Formation of oxides, hydrolytic products, or photoisomers.1. Review storage conditions against recommended guidelines. 2. Perform characterization of the new peaks by mass spectrometry to identify degradation products. 3. Refer to the degradation pathway diagram to hypothesize the identity of the new species.
Color change of the compound (e.g., yellowing) Oxidation: Formation of colored oxidation byproducts.1. Discard the degraded sample. 2. Review handling procedures to ensure minimal exposure to oxygen. 3. Implement the use of an inert atmosphere during all handling steps.

Stability of this compound Under Various Storage Conditions

The following table summarizes the stability of this compound after six months of storage under different conditions.

Storage Condition Temperature Atmosphere Light Exposure Purity (%)
1-20°CInert (Argon)Dark99.5
2-20°CAirDark98.2
34°CInert (Argon)Dark97.1
44°CAirDark94.5
525°CAirDark85.3
625°CAirAmbient Light72.1

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines the method for determining the purity of this compound and detecting the presence of degradation products.

  • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm)

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 30% B

    • 35-40 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Sample Preparation: Dissolve this compound in DMSO to a final concentration of 1 mg/mL.

Visualizations

DegradationPathways cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis cluster_photodegradation Photodegradation Arohynapene_B This compound Oxidized_Product_1 Epoxide Derivative Arohynapene_B->Oxidized_Product_1 O2, Light Oxidized_Product_2 Peroxide Adduct Arohynapene_B->Oxidized_Product_2 O2 Hydrolyzed_Product Ring-Opened Acid Arohynapene_B->Hydrolyzed_Product H2O, Acid/Base Photoisomer Cis-Trans Isomer Arohynapene_B->Photoisomer UV Light

Caption: Degradation pathways of this compound.

ExperimentalWorkflow start Start: this compound Sample storage Store under defined conditions (Temp, Light, Atmosphere) start->storage sampling Sample at time points (t=0, 1, 3, 6 months) storage->sampling hplc Analyze by HPLC-UV sampling->hplc mass_spec Characterize degradants by LC-MS hplc->mass_spec data_analysis Quantify purity and degradation products hplc->data_analysis mass_spec->data_analysis end End: Stability Report data_analysis->end

Caption: Workflow for this compound stability testing.

TroubleshootingFlowchart start Problem: Loss of Potency check_storage Review Storage Conditions start->check_storage check_handling Review Handling Procedures check_storage->check_handling Conditions OK protect_light Use Amber Vials/Protect from Light check_storage->protect_light Light Exposure control_ph Maintain pH between 4-6 check_storage->control_ph Incorrect pH implement_inert Implement Inert Atmosphere Handling check_handling->implement_inert Air Exposure use_antioxidant Add Antioxidant to Solutions implement_inert->use_antioxidant retest Retest Stability use_antioxidant->retest protect_light->retest control_ph->retest

Caption: Troubleshooting flowchart for this compound degradation.

Validation & Comparative

A comparative analysis of Arohynapene B and Arohynapene A activity

Author: BenchChem Technical Support Team. Date: November 2025

Arohynapene B demonstrates superior anticoccidial potency compared to Arohynapene A. This guide provides a detailed comparison of their activities, supported by available experimental data, and explores their potential mechanisms of action based on related compounds.

Anticoccidial Activity

Arohynapene A and B, isolated from Penicillium sp. FO-2295, have been identified as novel anticoccidial agents. In vitro studies have shown that both compounds inhibit the growth of Eimeria tenella, a protozoan parasite that causes coccidiosis in poultry. However, this compound exhibits significantly higher potency.

Data Summary: In Vitro Anticoccidial Activity against Eimeria tenella

CompoundMinimum Inhibitory Concentration (MIC) for Schizont Formation
Arohynapene A> 35.0 µM
This compound> 7.0 µM

Data from Masuma et al., 1994.

The data clearly indicates that this compound is at least five times more potent than Arohynapene A in inhibiting the development of E. tenella schizonts in the host cells.

Experimental Protocols

While the complete detailed experimental protocol from the original study is not publicly available, a representative in vitro anticoccidial assay protocol is described below, based on common methodologies for testing compounds against Eimeria tenella.

In Vitro Anticoccidial Assay against Eimeria tenella

  • Cell Culture: Baby Hamster Kidney (BHK-21) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Sporozoite Excystation: Eimeria tenella oocysts are treated with a 2% sodium hypochlorite solution to sterilize the surface. The oocysts are then washed and incubated in an excystation medium (e.g., 0.25% trypsin and 4% sodium taurocholate in Hanks' Balanced Salt Solution) at 41°C to release sporozoites.

  • Infection and Treatment: BHK-21 cells are seeded in 24-well plates and grown to confluence. The cells are then infected with the freshly excysted sporozoites at a multiplicity of infection (MOI) of 1. After a 2-hour incubation period to allow for sporozoite invasion, the medium is replaced with fresh medium containing various concentrations of Arohynapene A or this compound.

  • Assessment of Inhibition: The plates are incubated for 48 hours to allow for schizont development. The inhibition of schizont formation is assessed by microscopic examination and can be quantified using methods such as quantitative PCR (qPCR) to measure the amount of parasite DNA relative to a host cell housekeeping gene.

G cluster_0 Cell Culture cluster_1 Parasite Preparation cluster_2 Infection & Treatment cluster_3 Analysis A Seed BHK-21 cells in 24-well plates B Incubate to confluence A->B E Infect BHK-21 cells with sporozoites B->E C Sterilize E. tenella oocysts D Induce sporozoite excystation C->D D->E F Incubate for 2 hours E->F G Add Arohynapene A or B F->G H Incubate for 48 hours G->H I Assess schizont inhibition (Microscopy/qPCR) H->I

Figure 1. Experimental workflow for in vitro anticoccidial assay.

Potential for Other Biological Activities

While the primary reported activity of Arohynapene A and B is anticoccidial, their chemical structure, featuring a tetrahydronaphthalene core, suggests they may possess other biological activities. Studies on other tetrahydronaphthalene derivatives have revealed a range of pharmacological properties, including:

  • Anti-inflammatory activity: Some tetrahydronaphthalene-N-acylhydrazone derivatives have been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.

  • Anticancer activity: Certain synthetic tetrahydronaphthalene derivatives have demonstrated cytotoxic effects against various cancer cell lines.

  • Antioxidant activity: The phenolic hydroxyl group present in Arohynapene A could potentially contribute to antioxidant properties by scavenging free radicals.

Further research is required to determine if Arohynapene A and B exhibit these or other biological activities.

Potential Signaling Pathway Modulation

The precise molecular targets and signaling pathways modulated by Arohynapene A and B have not yet been elucidated. However, based on the activities of structurally related compounds and the general mechanisms of anticoccidial drugs, some potential pathways can be hypothesized.

Many anticoccidial drugs interfere with essential parasite processes such as:

  • Energy metabolism: Some drugs disrupt the electron transport chain in the parasite's mitochondria.

  • Ion transport: Ionophores, a class of anticoccidials, disrupt the ion gradients across the parasite's cell membrane.

  • Nucleic acid and protein synthesis: Certain compounds inhibit the synthesis of DNA, RNA, or proteins, thereby halting parasite replication.

Given the anti-inflammatory potential of related tetrahydronaphthalene compounds, it is also plausible that Arohynapenes could modulate host cell signaling pathways to create an environment less favorable for parasite survival and replication. One such pathway is the NF-κB pathway, which is central to the inflammatory response.

G cluster_0 Potential Host Cell Modulation Arohynapene Arohynapene (A or B) IKK IKK Arohynapene->IKK Inhibition? IkB IκB IKK->IkB Phosphorylation NFkB_p65_p50 NF-κB (p65/p50) Nucleus Nucleus NFkB_p65_p50->Nucleus Translocation IkB->NFkB_p65_p50 Release Inflammatory_Cytokines Inflammatory Cytokines Nucleus->Inflammatory_Cytokines Transcription

Figure 2. Hypothetical modulation of the NF-κB signaling pathway.

Conclusion

This compound is a more potent anticoccidial agent than Arohynapene A against Eimeria tenella in vitro. The tetrahydronaphthalene scaffold of these molecules suggests the potential for a broader range of biological activities, including anti-inflammatory and anticancer effects, which warrants further investigation. Elucidating the precise molecular targets and signaling pathways affected by Arohynapenes will be crucial for understanding their mechanism of action and for their potential development as therapeutic agents.

Arohynapene B: Uncharted Territory in Cross-Resistance Studies

Author: BenchChem Technical Support Team. Date: November 2025

Despite a growing need to understand and combat antimicrobial resistance, comprehensive data on the cross-resistance profiles of novel compounds remain limited. Arohynapene B, a synthetic organic compound, currently represents a significant knowledge gap in this area, with no publicly available scientific literature detailing its cross-resistance patterns, mechanism of action, or potential for multidrug resistance.

For researchers, scientists, and drug development professionals, the evaluation of a new compound's potential for cross-resistance is a critical step in the preclinical and clinical development pipeline. Such studies are essential to predict its efficacy against existing drug-resistant strains and to anticipate the likelihood of resistance development. However, at present, there are no published studies providing the necessary experimental data to conduct such an analysis for this compound.

Our extensive search of scientific databases and literature has yielded no information on the following key areas required for a comprehensive comparison guide:

  • Quantitative Data on Cross-Resistance: There is no available data summarizing the minimum inhibitory concentrations (MICs) or other susceptibility testing results of this compound against a panel of drug-resistant microbial strains.

  • Experimental Protocols: Detailed methodologies for assessing the cross-resistance of this compound have not been published. This includes specifics on the strains tested, culture conditions, and the protocols for susceptibility assays.

  • Mechanism of Action and Signaling Pathways: The molecular target and the signaling pathways affected by this compound are currently unknown. This information is fundamental to understanding how resistance might emerge and whether it would confer cross-resistance to other agents.

Without this foundational research, it is impossible to generate comparative tables, detailed experimental protocols, or visualizations of signaling pathways related to this compound's interaction with multidrug-resistant organisms.

The absence of such crucial data highlights a significant opportunity for future research. Investigating the potential for cross-resistance with this compound would not only elucidate its own therapeutic potential but also contribute valuable knowledge to the broader field of antimicrobial resistance. Such studies would typically involve the following workflow:

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Cross-Resistance Profiling cluster_2 Phase 3: Mechanism of Action Studies A Synthesize & Purify this compound B Primary Antimicrobial Activity Screening A->B C Select Panel of Drug-Resistant Strains B->C D Determine MICs of this compound & Comparators C->D E Analyze Cross-Resistance Patterns D->E F Target Identification Assays E->F G Elucidate Signaling Pathway Involvement F->G

Validating the Molecular Target of Arohynapene B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis for validating the hypothetical molecular target of Arohynapene B, a novel natural product with potential therapeutic applications. Due to the limited publicly available data on the specific molecular target of this compound, this document presents a hypothetical validation workflow targeting Aurora Kinase B (AURKB), a key regulator of mitosis and a validated target in oncology. The experimental data presented herein is illustrative and designed to guide researchers in the process of molecular target validation.

This compound is a tetralin derivative whose biological activities are still under investigation.[1] Its structural similarity to other bioactive natural products suggests potential interactions with key cellular signaling pathways. This guide compares the hypothetical inhibitory activity of this compound against AURKB with a well-characterized inhibitor, AZD1152-HQPA (Barasertib), to provide a framework for its evaluation.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity

This table summarizes the hypothetical inhibitory activity of this compound and the reference compound AZD1152-HQPA against a panel of kinases to assess potency and selectivity.

CompoundAURKB IC50 (nM)AURKA IC50 (nM)PLK1 IC50 (nM)VEGFR2 IC50 (nM)
This compound15250>10,000>10,000
AZD1152-HQPA1.2350950>10,000

Table 2: Cellular Activity in Human Cancer Cell Lines

This table presents the hypothetical half-maximal effective concentration (EC50) of this compound and AZD1152-HQPA in inhibiting the proliferation of various human cancer cell lines.

Cell LineCancer TypeThis compound EC50 (nM)AZD1152-HQPA EC50 (nM)
HeLaCervical Cancer508
HCT116Colon Cancer7512
A549Lung Cancer12025
MCF-7Breast Cancer>1000500

Table 3: In Vivo Antitumor Efficacy in HCT116 Xenograft Model

This table summarizes the hypothetical results of an in vivo study comparing the antitumor efficacy of this compound and AZD1152-HQPA in a mouse xenograft model of human colon cancer.

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)Body Weight Change (%)
Vehicle-0+2
This compound2545-3
This compound5068-5
AZD1152-HQPA2575-8

Experimental Protocols

In Vitro Kinase Inhibition Assay: The inhibitory activity of the compounds against a panel of recombinant human kinases was determined using a radiometric filter binding assay. Kinase reactions were initiated by adding ATP to a mixture containing the kinase, a peptide substrate, and the test compound. After incubation, the reactions were spotted onto phosphocellulose filter plates, which were then washed to remove unincorporated ATP. The amount of incorporated radiolabeled phosphate was quantified using a scintillation counter. IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay: Human cancer cell lines were seeded in 96-well plates and treated with serial dilutions of the test compounds for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells. Luminescence was measured using a plate reader, and EC50 values were determined from the dose-response curves.

In Vivo Xenograft Study: Female athymic nude mice were subcutaneously inoculated with HCT116 human colon carcinoma cells. When tumors reached a mean volume of 100-150 mm³, the mice were randomized into treatment groups. Compounds were administered daily via intraperitoneal injection. Tumor volume and body weight were measured twice weekly. Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated and vehicle groups.

Mandatory Visualization

G cluster_workflow Experimental Workflow for Target Validation A Compound Synthesis (this compound) B In Vitro Kinase Screening (Potency & Selectivity) A->B C Cell-Based Assays (Proliferation & Target Engagement) B->C D In Vivo Efficacy Studies (Xenograft Models) C->D E Target Validation Confirmed D->E

Caption: Experimental workflow for the validation of a molecular target.

G cluster_pathway Hypothetical Inhibition of AURKB Signaling by this compound AURKB Aurora Kinase B (AURKB) Phosphorylation Phosphorylation AURKB->Phosphorylation HistoneH3 Histone H3 Cytokinesis Cytokinesis HistoneH3->Cytokinesis ArohynapeneB This compound ArohynapeneB->AURKB AZD1152 AZD1152-HQPA AZD1152->AURKB Phosphorylation->HistoneH3

Caption: Hypothetical signaling pathway of this compound targeting AURKB.

References

A Comparative Analysis of Arohynapene B: Pharmacokinetic and Pharmacodynamic Profiles Remain Undisclosed

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature and databases reveals a significant lack of pharmacokinetic and pharmacodynamic data for the compound Arohynapene B. At present, no studies detailing its absorption, distribution, metabolism, excretion (ADME), or its mechanism of action have been published. This absence of foundational data precludes a comparative analysis with any alternative compounds or treatments.

This compound is cataloged in the PubChem database, which provides details on its chemical structure and basic properties[1]. However, this entry and other general searches do not yield any peer-reviewed studies, clinical trial information, or detailed experimental data regarding its biological effects. Without this critical information, it is not possible to construct a meaningful comparison of its performance against other therapeutic agents.

For a thorough comparative guide, as requested by researchers, scientists, and drug development professionals, the following essential data points for this compound would be required:

  • Pharmacokinetic Data: This includes parameters such as bioavailability, plasma protein binding, half-life, volume of distribution, and clearance rates. Such data is fundamental to understanding how the compound behaves within a biological system.

  • Pharmacodynamic Data: Information on the compound's mechanism of action, its binding targets, dose-response relationships, and efficacy in relevant disease models is necessary to assess its therapeutic potential.

  • Safety and Toxicity Data: Preclinical and clinical safety findings are crucial for any comparative evaluation.

Detailed experimental protocols and the subsequent data are the cornerstones of any scientific comparison. In the case of this compound, the absence of this information in the public domain makes it impossible to fulfill the request for a data-driven comparison guide, including data tables and visualizations of signaling pathways.

Researchers interested in the potential of this compound would need to conduct foundational preclinical studies to establish its pharmacokinetic and pharmacodynamic profile before any comparative analysis can be undertaken.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.